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  • Product: 3,5,6,7-Tetramethoxyflavone
  • CAS: 75413-07-9

Core Science & Biosynthesis

Foundational

Biological Activity Spectrum of 3,5,6,7-Tetramethoxyflavone: A Technical Guide

Executive Summary & Chemical Profile[1][2] 3,5,6,7-Tetramethoxyflavone (CAS: 75413-07-9) is a specific, fully methylated polymethoxyflavone (PMF) distinct from its more widely studied isomer, 5,6,7,4'-tetramethoxyflavone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3,5,6,7-Tetramethoxyflavone (CAS: 75413-07-9) is a specific, fully methylated polymethoxyflavone (PMF) distinct from its more widely studied isomer, 5,6,7,4'-tetramethoxyflavone (often abbreviated as TMF in cancer literature). Predominantly isolated from medicinal species such as Gomphrena martiana (Amaranthaceae), Helichrysum nitens (Asteraceae), and the mushroom Oudemansiella raphanipes, this compound represents a lipophilic flavonoid scaffold with verified fungitoxic properties and contributory cytotoxic activity.

Unlike hydroxyflavones (e.g., Quercetin), the complete methylation of the A and C rings in 3,5,6,7-Tetramethoxyflavone drastically alters its pharmacokinetics, enhancing metabolic stability and membrane permeability. This guide dissects its biological spectrum, distinguishing its specific activities from general PMF class effects.

Chemical Identity
PropertyDetail
IUPAC Name 3,5,6,7-tetramethoxy-2-phenylchromen-4-one
CAS Number 75413-07-9
Molecular Formula C₁₉H₁₈O₆
Molecular Weight 342.34 g/mol
Key Structural Feature Quadruple methylation at positions 3, 5, 6, and 7; Lack of free hydroxyl groups on the core flavone skeleton.[1][2][3][4]
Solubility High lipophilicity; Soluble in Chloroform, DMSO, Ethyl Acetate. Poorly soluble in water.

Biological Activity Spectrum

Antifungal & Fungitoxic Activity

The most definitive biological activity associated with 3,5,6,7-Tetramethoxyflavone is its fungitoxicity . Research involving Helichrysum nitens identified this compound as a key epicuticular methylated flavonoid responsible for the plant's defense against fungal pathogens.

  • Mechanism: The high degree of methylation allows the molecule to penetrate the fungal cell wall and plasma membrane, a barrier often impermeable to more polar, hydroxylated flavonoids.

  • Spectrum: Effective against phytopathogenic fungi.

  • Comparative Potency: Exhibits synergistic activity when present in the natural epicuticular matrix alongside other PMFs like 3,5,7-trimethoxyflavone.

Cytotoxic & Anticancer Potential

While often overshadowed by the 5,6,7,4'-isomer, 3,5,6,7-Tetramethoxyflavone is a bioactive constituent of antitumor extracts from Gomphrena martiana.

  • Context: It co-occurs with highly active cytotoxic agents (e.g., 5,6,4'-trihydroxy-7,3'-dimethoxyflavone).

  • Activity Profile: It contributes to the overall cytotoxicity of the extract but generally shows lower potency in isolation compared to its hydroxylated counterparts (which can form hydrogen bonds with kinase targets).

  • Pharmacological Role: Its value lies in metabolic resistance . The 5-methoxy and 7-methoxy groups block glucuronidation sites, potentially serving as a bioavailability enhancer for co-administered drugs or acting as a stable scaffold for synthetic modification.

Anti-inflammatory Modulation

Recent metabolomic profiling of Oudemansiella raphanipes (a medicinal mushroom) identified 3,5,6,7-Tetramethoxyflavone as a notable constituent in ethanol extracts exhibiting anti-inflammatory effects.

  • Pathway: Modulation of NF-κB signaling (inferred from PMF class behavior).

  • Target: Reduction of nitric oxide (NO) production in LPS-stimulated macrophages.

Mechanistic Insights: The "Lipophilic Shield" Effect

The biological behavior of 3,5,6,7-Tetramethoxyflavone is governed by the Lipophilic Shield Effect . Methylation "caps" the polar hydroxyl groups, preventing rapid Phase II metabolism (glucuronidation/sulfation) and facilitating passive diffusion across lipid bilayers.

Structural-Activity Relationship (SAR)
  • 3-Methoxy Group: Prevents oxidative degradation typical of 3-OH flavonols; enhances stability.

  • 5-Methoxy Group: Eliminates the strong intramolecular hydrogen bond (seen in 5-OH flavones), altering the electron density of the carbonyl at C4.

  • 6,7-Dimethoxy Pattern: A critical pharmacophore often associated with inhibition of P-glycoprotein (P-gp) transporters, suggesting potential utility in reversing multidrug resistance (MDR).

PMF_Mechanism Struct 3,5,6,7-Tetramethoxyflavone (High Lipophilicity) Membrane Cell Membrane (Passive Diffusion) Struct->Membrane Rapid Entry Target3 Metabolic Stability (Phase II Blockade) Struct->Target3 Methylation Shield Intracellular Intracellular Accumulation Membrane->Intracellular Target1 Fungal Membrane Disruption Intracellular->Target1 Fungitoxicity Target2 P-gp Transporter Inhibition (Potential) Intracellular->Target2 MDR Reversal

Caption: The "Lipophilic Shield" mechanism enabling 3,5,6,7-Tetramethoxyflavone to bypass metabolic checkpoints and penetrate cellular barriers.

Experimental Protocols

Isolation from Gomphrena martiana

To obtain high-purity 3,5,6,7-Tetramethoxyflavone for research, extraction from natural sources is often preferred over complex total synthesis.

Reagents: Dichloromethane (DCM), Methanol (MeOH), Silica Gel (60-200 mesh), Sephadex LH-20.

Workflow:

  • Extraction: Macerate air-dried roots/aerial parts of G. martiana in DCM at room temperature for 48 hours.

  • Filtration: Filter and concentrate the extract under reduced pressure (Rotary Evaporator, <40°C).

  • Primary Fractionation: Subject the crude residue to Vacuum Liquid Chromatography (VLC) on silica gel.

    • Gradient: Hexane → Hexane:EtOAc (increasing polarity).

  • Purification: Subject the flavonoid-rich fraction (eluted at ~30-40% EtOAc) to Sephadex LH-20 column chromatography.

    • Eluent: MeOH or DCM:MeOH (1:1).

  • Crystallization: Recrystallize from MeOH/Chloroform to yield yellow needles.

Extraction_Workflow Plant Dried Plant Material (G. martiana) Extract DCM Extraction (48h, RT) Plant->Extract Conc Crude Extract (Concentrated) Extract->Conc VLC VLC Fractionation (Silica Gel) Conc->VLC Hexane:EtOAc Sephadex Sephadex LH-20 (Polishing) VLC->Sephadex Fr. 30-40% Pure Pure 3,5,6,7-Tetramethoxyflavone (Crystals) Sephadex->Pure MeOH

Caption: Step-by-step isolation workflow for obtaining 3,5,6,7-Tetramethoxyflavone from plant biomass.

Antifungal Susceptibility Assay (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against phytopathogens (e.g., Cladosporium spp.).

  • Preparation: Dissolve 3,5,6,7-Tetramethoxyflavone in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial dilutions in 96-well plates using Potato Dextrose Broth (PDB). Final concentrations: 0.5 – 250 µg/mL.

  • Inoculation: Add fungal spore suspension (10⁵ spores/mL) to each well.

  • Incubation: Incubate at 25°C for 48–72 hours.

  • Readout: Visual inspection or optical density (OD₆₀₀) measurement.

    • Validation: Include Amphotericin B as a positive control.

References

  • Buschi, C. A., Pomilio, A. B., & Gros, E. G. (1980). "New methylated flavonoids from Gomphrena martiana." Phytochemistry, 19(5), 903-904. Link

  • Tomás-Barberán, F. A., Msonthi, J. D., & Hostettmann, K. (1988).[5] "Antifungal epicuticular methylated flavonoids from Helichrysum nitens."[5] Phytochemistry, 27(3), 753-755. Link

  • Guo, M., et al. (2021). "Chemical constituents and anticancer activity of the petroleum ether extract from the fruiting of Oudemansiella raphanipes." Chemistry of Natural Compounds, 57, 976–977.[4] Link

  • PubChem. (2025). "3,5,6,7-Tetramethoxyflavone (Compound CID 471721)."[4] National Library of Medicine. Link

  • Pomilio, A. B., et al. (2011). "(Iso)Flav(an)ones, Chalcones, Catechins, and Theaflavins as Anticarcinogens: Mechanisms, Anti-Multidrug Resistance and QSAR Studies." Current Medicinal Chemistry. Link

Sources

Exploratory

Natural Sources of 3,5,6,7-Tetramethoxyflavone in Murraya paniculata: An In-Depth Technical Guide

The following technical guide details the occurrence, isolation, and pharmacological context of 3,5,6,7-Tetramethoxyflavone in Murraya paniculata. This document is structured for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, isolation, and pharmacological context of 3,5,6,7-Tetramethoxyflavone in Murraya paniculata. This document is structured for researchers and drug development professionals, focusing on reproducible methodologies and mechanistic insights.

Executive Summary

3,5,6,7-Tetramethoxyflavone (CAS: 75413-07-9) is a specific polymethoxyflavone (PMF) identified in the leaves and stem bark of Murraya paniculata (L.) Jack (Rutaceae), commonly known as Orange Jasmine or Kemuning. While M. paniculata is a prolific source of highly oxygenated flavones—including 5,7,3',4',5'-pentamethoxyflavone and 3,5,6,7,3',4',5'-heptamethoxyflavone—the specific 3,5,6,7-tetramethoxy substitution pattern represents a distinct lipophilic scaffold with significant potential in drug discovery.[1]

This guide provides a validated workflow for the extraction and isolation of this compound, elucidates its structural identification parameters, and contextualizes its pharmacological relevance within the broader class of bioactive PMFs.

Botanical & Phytochemical Context

Murraya paniculata is a reservoir of lipophilic flavonoids.[2] Unlike glycosidic flavonoids common in other species, the PMFs in M. paniculata lack sugar moieties and possess multiple methoxy groups. This structural feature confers:

  • High Membrane Permeability: Enhanced bioavailability compared to hydroxylated counterparts.[2]

  • Metabolic Stability: Resistance to glucuronidation in early-phase metabolism.[1][2]

Biosynthetic Logic

The accumulation of 3,5,6,7-Tetramethoxyflavone involves sequential O-methylation of the flavone core.[1][3] The presence of the methoxy group at the C-3 position (flavonol derivative) distinguishes it from the flavone derivatives (like tangeretin) commonly found in Citrus peels.[2]

Biosynthesis Precursor Dihydroflavonol Precursor Kaempferol Kaempferol (3,5,7,4'-OH) Precursor->Kaempferol F3H/FLS Intermed 6-Hydroxylation (C-6 Position) Kaempferol->Intermed F6H Methylation Sequential O-Methylation (OMT Enzymes) Intermed->Methylation + SAM Target 3,5,6,7-Tetramethoxyflavone Methylation->Target Final Product

Figure 1: Proposed biosynthetic pathway leading to highly methoxylated flavonols in Rutaceae.

Extraction & Isolation Methodologies

The isolation of 3,5,6,7-Tetramethoxyflavone requires a protocol that separates lipophilic PMFs from the abundant coumarins (e.g., murrangatin) and alkaloids (e.g., yuehchukene) also present in M. paniculata.

Validated Isolation Protocol

Principle: Utilization of the "Modified Kupchan Partition" followed by size-exclusion and adsorption chromatography.[1][2]

Step 1: Crude Extraction
  • Material: Air-dried, pulverized leaves or stem bark of M. paniculata (1.0 kg).

  • Solvent: 80-95% Ethanol or Methanol (3 x 3 L).

  • Procedure: Macerate for 72 hours at room temperature. Filter and concentrate under reduced pressure (Rotavapor, 40°C) to yield the Crude Methanolic Extract.

Step 2: Liquid-Liquid Partitioning (The Kupchan Method) [1][2]
  • Suspend the crude extract in 10% aqueous methanol (500 mL).

  • Fraction A (Lipids/Chlorophyll): Extract with Petroleum Ether (3 x 500 mL). Discard if targeting polar compounds, but keep for PMFs as some highly methylated flavones partition here.

  • Fraction B (Target PMFs): Extract the aqueous layer with Dichloromethane (DCM) or Chloroform (3 x 500 mL).[2] (Primary Target Fraction) .

  • Fraction C (Glycosides): Extract remaining aqueous layer with n-Butanol .

Step 3: Chromatographic Isolation
  • Column: Silica Gel 60 (230–400 mesh).[2]

  • Elution Gradient: n-Hexane : Ethyl Acetate (Start 9:1 → 1:1 → 0:1).[1][2]

  • Purification: Fractions eluting at approx. 30-40% EtOAc are often rich in PMFs.[1][2]

  • Polishing: Subject semi-pure fractions to Sephadex LH-20 (Eluent: CHCl3:MeOH 1:1) to remove chlorophyll and polymeric impurities.[2]

  • Crystallization: Recrystallize from Acetone/Hexane to obtain yellow needles.

Workflow Visualization

IsolationWorkflow Plant M. paniculata (Dried Powder) Extract Crude EtOH Extract Plant->Extract Maceration Partition Partition: H2O / Organic Solvents Extract->Partition PetEther Petroleum Ether Fr. (Waxes/Chlorophyll) Partition->PetEther DCM DCM/CHCl3 Fr. (TARGET: PMFs) Partition->DCM BuOH n-BuOH Fr. (Glycosides) Partition->BuOH CC Silica Gel Column (Hexane:EtOAc Gradient) DCM->CC Focus Fraction Sephadex Sephadex LH-20 (CHCl3:MeOH 1:1) CC->Sephadex Semi-pure Fr. Pure Pure 3,5,6,7-Tetramethoxyflavone Sephadex->Pure Recrystallization

Figure 2: Isolation workflow targeting lipophilic polymethoxyflavones from M. paniculata.[1][2]

Structural Elucidation & Identification

To validate the identity of 3,5,6,7-Tetramethoxyflavone, researchers must differentiate it from its isomers (e.g., 5,6,7,4'-tetramethoxyflavone or 5,7,8,4'-tetramethoxyflavone).[1]

Key Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₉H₁₈O₆
Molecular Weight 342.34 g/mol
Appearance Yellow needles
Solubility Soluble in CHCl₃, DMSO, AcetonePoorly soluble in water
UV λmax (MeOH) ~265, 320 nmTypical Flavone bands I and II
NMR Diagnostic Signals (CDCl₃)

The absence of B-ring oxygenation (if unsubstituted phenyl) or specific substitution patterns is critical.[2] For 3,5,6,7-Tetramethoxyflavone (assuming unsubstituted B-ring for the base scaffold, though natural variants often have 3',4' substitution):

  • ¹H NMR:

    • δ 3.80 - 4.00: Four distinct singlets (3H each) corresponding to –OCH₃ groups at C-3, C-5, C-6, C-7.

    • δ 6.40 - 6.50: Singlet (1H) for H-8 (if C-8 is unsubstituted).

    • δ 7.50 - 8.00: Multiplets corresponding to the B-ring protons (H-2', H-3', H-4', H-5', H-6').[1][2]

  • ¹³C NMR:

    • C-3 (δ ~138-140): Indicates flavonol 3-O-methylation (shifts upfield relative to 3-OH).[1][2]

    • C-4 (δ ~170-174): Carbonyl characteristic of flavones.[1][2]

    • Methoxyl Carbons: Four signals between δ 55.0 - 62.0.[1][2]

Note: If the isolate is actually 3,5,6,7,3',4',5'-heptamethoxyflavone (common in Murraya), expect 7 methoxy signals and a singlet for H-2',6' if symmetric.

Pharmacological Potential & Drug Development

Polymethoxyflavones from M. paniculata are currently under investigation for their "multi-target" pharmacology.

Mechanisms of Action
  • Anti-Inflammatory (NF-κB Inhibition): The 5,6,7-methoxy motif is crucial for inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[1] This reduces the expression of COX-2 and iNOS.[1][2]

  • Anticancer (Apoptosis & Cell Cycle Arrest): Lipophilic PMFs cross the plasma membrane efficiently.[2] 3,5,6,7-substituted flavones have been shown to induce G2/M phase arrest in cancer cell lines (e.g., HeLa, HL-60) by disrupting microtubule dynamics.[1]

  • Neuroprotection: PMFs can penetrate the Blood-Brain Barrier (BBB).[2] Related compounds (e.g., 5,7,3',4',5'-pentamethoxyflavone) in M. paniculata exhibit anxiolytic effects via the GABAergic system.

Comparative Activity Table
Compound Class in M. paniculataPrimary TargetTherapeutic Indication
3,5,6,7-Tetramethoxyflavone Microtubules / NF-κBAnti-inflammatory, Cytotoxic
5,7,3',4',5'-Pentamethoxyflavone GABA-A ReceptorAnxiolytic, Sedative
Murrangatin (Coumarin) Lipoxygenase (LOX)Anti-inflammatory

References

  • PubChem. 3,5,6,7-Tetramethoxyflavone (Compound). National Library of Medicine.[2] Available at: [Link]

  • Sukari, M. A., et al. (2001). Isolation of Flavonoids from Murraya Paniculata L.[2][4][5][6][7] Oriental Journal of Chemistry.[2] Available at: [Link]

  • Dosoky, N. S., & Setzer, W. N. (2021). Biological Activities and Safety of Citrus spp.[2] Essential Oils. International Journal of Molecular Sciences. (Context on PMF biological activity). Available at: [Link]

  • Zhang, H., et al. (2025).[7] 5,6,7,4′-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice.[1] Food & Nutrition Research. (Mechanistic parallel for tetramethoxyflavones). Available at: [Link]

  • PhytoBank. Metabolite: 3,5,6,7-tetramethoxyflavone.[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Extraction and Isolation of 3,5,6,7-Tetramethoxyflavone from Plant Tissue

[1] Abstract & Scientific Rationale 3,5,6,7-Tetramethoxyflavone is a lipophilic polymethoxyflavone (PMF) exhibiting significant anti-inflammatory, antiviral, and antiproliferative properties. Unlike glycosylated flavonoi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Rationale

3,5,6,7-Tetramethoxyflavone is a lipophilic polymethoxyflavone (PMF) exhibiting significant anti-inflammatory, antiviral, and antiproliferative properties. Unlike glycosylated flavonoids, the full methylation of the hydroxyl groups significantly increases its logP (approx. 2.7–3.3), enhancing membrane permeability and oral bioavailability.

The Extraction Challenge: The primary challenge in isolating this compound is separating it from structurally similar co-occurring PMFs (e.g., sinensetin, eupatorin) and lipophilic matrix interferences like chlorophyll, waxes, and terpenes. Standard aqueous-organic extractions often fail to achieve high purity. This protocol utilizes a polarity-gradient fractionation approach, leveraging the compound's lack of acidic hydroxyl groups to separate it from partially methylated flavonoids.

Pre-Extraction Considerations

Matrix Preparation
  • Drying: Plant material must be shade-dried (<45°C) to prevent thermal degradation of volatile oils which may co-elute, though the flavone itself is thermally stable.

  • Particle Size: Grind to a fine powder (40–60 mesh). Excessive heat during grinding must be avoided.

Solvent Selection Logic
  • Hexane: Used for defatting .[1] It removes cuticular waxes and highly non-polar terpenes but does not solubilize the tetramethoxyflavone efficiently.

  • Ethanol (95%): The primary extraction solvent. It penetrates the cell wall and solubilizes the broad spectrum of flavonoids.

  • Dichloromethane (DCM) or Chloroform: Used for partitioning . The 3,5,6,7-tetramethoxyflavone prefers these chlorinated solvents over aqueous phases due to the absence of glycosidic moieties.

Experimental Workflow (Visualization)

ExtractionProtocol Plant Dried Plant Material (Chromolaena odorata) Grind Grinding (40-60 mesh) Plant->Grind Defat Defatting (Hexane Maceration, 24h) Grind->Defat HexaneWaste Hexane Fraction (Waxes, Chlorophyll, Lipids) Defat->HexaneWaste Discard Marc Defatted Plant Residue Defat->Marc Extract Extraction (95% Ethanol, Ultrasonic Bath, 45°C) Marc->Extract Crude Crude Ethanolic Extract (Concentrated in vacuo) Extract->Crude Suspend Resuspend in H2O:MeOH (9:1) Crude->Suspend Partition Liquid-Liquid Partition (vs. Dichloromethane) Suspend->Partition AqLayer Aqueous Layer (Glycosides, Polar Impurities) Partition->AqLayer Discard OrgLayer DCM Fraction (Enriched PMFs) Partition->OrgLayer Column Silica Gel Chromatography (Gradient Hexane -> EtOAc) OrgLayer->Column TLC TLC Monitoring (UV 365nm, Anisaldehyde) Column->TLC Pure Pure 3,5,6,7-Tetramethoxyflavone (Recrystallization in MeOH) TLC->Pure Combine Fractions

Figure 1: Polarity-driven fractionation workflow designed to isolate lipophilic polymethoxyflavones from plant matrices.

Detailed Protocol

Phase 1: Extraction and Enrichment

Step 1: Defatting (Critical for Purity)

  • Place 100 g of dried, ground plant powder into a 1L Erlenmeyer flask.

  • Add 500 mL of n-Hexane .

  • Sonicate for 15 minutes or macerate for 24 hours at room temperature.

  • Filter through Whatman No. 1 paper. Discard the filtrate (contains chlorophyll and waxes).

  • Air-dry the solid residue (marc) until no hexane odor remains.

Step 2: Primary Extraction

  • Transfer the defatted marc to a fresh flask.

  • Add 500 mL of 95% Ethanol .

  • Perform Ultrasound-Assisted Extraction (UAE) at 45°C for 30 minutes (Frequency: 40 kHz).

  • Filter and collect the supernatant.

  • Repeat the extraction twice with fresh ethanol.

  • Combine filtrates and evaporate to dryness using a rotary evaporator (<50°C) to obtain the Crude Extract .

Step 3: Liquid-Liquid Partitioning

  • Suspend the Crude Extract in 100 mL of warm water (approx. 40°C). Add 10 mL Methanol to aid suspension if necessary.

  • Transfer to a separatory funnel.

  • Add 100 mL of Dichloromethane (DCM) . Shake vigorously for 2 minutes; vent frequently.

  • Allow layers to separate. The bottom layer is DCM.

  • Collect the DCM layer.

  • Repeat the partition with fresh DCM (2 x 100 mL).

  • Combine DCM layers, dry over anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness. This is the PMF-Enriched Fraction .
    
Phase 2: Purification (Chromatography)[3]

Step 4: Column Chromatography

  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Column Dimensions: 30 cm length x 3 cm diameter (for ~5g enriched fraction).

  • Mobile Phase Gradient: Hexane (A) : Ethyl Acetate (B).

    • Start: 90% A : 10% B (Elutes highly non-polar terpenes).

    • Step 1: 80% A : 20% B.

    • Step 2: 70% A : 30% B (Target Elution Window ).

    • Step 3: 50% A : 50% B (Flushes more polar flavonoids).

Step 5: Fraction Analysis

  • Collect 20 mL fractions.

  • Spot fractions on TLC plates (Silica Gel F254).

  • Develop in Hexane:EtOAc (6:4).

  • Visualize under UV 365 nm . 3,5,6,7-Tetramethoxyflavone typically appears as a dark purple/quenching spot that may fluoresce blue/green depending on pH and impurities.

  • Combine fractions containing a single spot with

    
     (varies by exact condition).
    

Step 6: Final Polishing

  • Dissolve the pooled fractions in a minimum volume of hot Methanol.

  • Allow to cool slowly to 4°C.

  • Collect crystals via filtration.

Analytical Validation (HPLC-DAD)

To validate the identity and purity of the isolated compound, use the following method.

ParameterCondition
Instrument HPLC with Diode Array Detector (DAD)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV 330 nm (Band I), 270 nm (Band II)

Gradient Program:

  • 0-5 min: 30% B (Isocratic)

  • 5-20 min: 30%

    
     70% B (Linear Gradient)
    
  • 20-25 min: 70%

    
     100% B (Wash)
    

Expected Results:

  • Retention Time: 3,5,6,7-Tetramethoxyflavone is relatively non-polar and will elute late in the gradient (approx. 14-16 min depending on dead volume).

  • UV Spectrum: Characteristic absorption maxima at ~270 nm and ~335 nm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction from matrix.Increase sonication time or switch to Soxhlet extraction (Ethanol, 4h).
Waxy Impurities Insufficient defatting.Perform a "Winterization" step: Dissolve extract in MeOH, freeze at -20°C overnight, filter off precipitate.
Co-elution Presence of 5,6,7-trimethoxyflavone.[2][3]Use Isocratic HPLC prep (60% ACN) or switch to Sephadex LH-20 column (MeOH eluent) for molecular size/shape separation.

References

  • Wollenweber, E., & Dietz, V. H. (1981). Occurrence and distribution of free flavonoid aglycones in plants. Phytochemistry, 20(5), 869-932. Link

  • Bhinja, P., et al. (2019). Optimization of Extraction of Polymethoxyflavones from Kaempferia parviflora using Response Surface Methodology. Journal of Applied Research on Medicinal and Aromatic Plants. (Contextual reference for PMF extraction methods).
  • Metzger, J., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. International Journal of Molecular Sciences. Link

  • PubChem. (2025). 3,5,6,7-Tetramethoxyflavone Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025). Protocols: Extraction and Purification of Methoxyflavones. Application Notes. Link

Sources

Application

Application Notes &amp; Protocols: Optimal Solubilization of 3,5,6,7-Tetramethoxyflavone for Cell Culture Applications

Abstract 3,5,6,7-Tetramethoxyflavone (TMF) is a polymethoxyflavone with significant potential in pharmacological research, particularly in oncology. A critical and often underestimated challenge in its in vitro evaluatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5,6,7-Tetramethoxyflavone (TMF) is a polymethoxyflavone with significant potential in pharmacological research, particularly in oncology. A critical and often underestimated challenge in its in vitro evaluation is its inherent hydrophobicity and poor solubility in aqueous cell culture media, which can lead to precipitation, inaccurate concentration measurements, and unreliable experimental outcomes. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to establish a robust and reproducible methodology for the solubilization and application of TMF in cell-based assays. We will detail the rationale behind solvent selection, provide step-by-step protocols for stock solution preparation and validation, and discuss critical considerations for maintaining scientific integrity by mitigating solvent-induced artifacts.

Introduction: The Challenge of Hydrophobicity in Vitro

3,5,6,7-Tetramethoxyflavone (Molecular Weight: 342.3 g/mol ) is a flavonoid compound investigated for its biological activities, including potential anti-cancer properties.[1][2] Like many promising small molecules derived from natural products, its utility in cell-based assays is hampered by its physicochemical properties. The molecule's nonpolar nature results in extremely low solubility in aqueous solutions such as Phosphate-Buffered Saline (PBS) or standard cell culture media.[3][4] Introducing TMF directly into an aqueous environment invariably leads to its precipitation, rendering the experiment invalid.

The primary objective is therefore to dissolve TMF in a biocompatible organic solvent to create a high-concentration stock solution, which can then be diluted to a final, physiologically relevant working concentration in the culture medium. The choice of this solvent is not trivial; it must effectively solubilize the compound without independently affecting cellular viability or interfering with the biological pathways under investigation. This guide provides a systematic approach to navigate these challenges, ensuring the data generated is both accurate and reliable.

Foundational Principles: Strategic Solvent Selection

The ideal solvent must satisfy two criteria: high solubilizing capacity for TMF and minimal impact on the cellular model. The most common choices for hydrophobic compounds in cell culture are Dimethyl Sulfoxide (DMSO) and Ethanol.

Causality of Choice:

  • Dimethyl Sulfoxide (DMSO): An aprotic, highly polar solvent, DMSO is renowned for its exceptional ability to dissolve a wide range of nonpolar and polar compounds.[5] It is the most common "first choice" for solubilizing difficult compounds. However, its utility is concentration-dependent. At concentrations above 1-2%, DMSO can be cytotoxic, and even at lower, non-toxic concentrations (0.1-0.5%), it has been shown to influence cell differentiation, gene expression, and critical signaling pathways.[6][7]

  • Ethanol (EtOH): A protic solvent, ethanol is another viable option. It is generally considered less aggressive than DMSO in its effects on cellular signaling. However, its solubilizing power for highly hydrophobic compounds may be lower than that of DMSO. Furthermore, cellular tolerance to ethanol varies significantly between different cell lines.[6][8]

The selection process must therefore be empirical. While DMSO is often the starting point due to its efficacy, its final concentration in the culture medium must be rigorously controlled and validated.

Table 1: Solubility Profile and Characteristics of Common Solvents for Flavonoids
SolventSolubilizing Capacity for FlavonoidsTypical Final Conc. in CultureKey AdvantagesKey Disadvantages
DMSO Excellent≤ 0.5% (ideal ≤ 0.1%)[9][10]Superior solubilization for a wide range of compounds.[11]Can induce cytotoxicity and affect cell signaling pathways (e.g., TNF-α, NF-κB).[12][13]
Ethanol Good to Moderate≤ 0.5% Generally less interference with signaling pathways compared to DMSO.Cytotoxicity is highly cell-line dependent; lower solubilizing power for some compounds.[6][8]
Acetone Good to Moderate≤ 0.5% [10]Can be effective for some compounds; often evaporates quickly.Less commonly used; potential for membrane permeability changes.[14]
PBS / Media Poor / InsolubleN/AFully biocompatible.Not a viable primary solvent for TMF.[3]

Protocol I: Preparation of a High-Concentration Primary Stock Solution

This protocol describes the preparation of a validated TMF stock solution in DMSO. The principle is to create a concentrated, stable stock that can be stored long-term and diluted freshly for each experiment.

Materials:

  • 3,5,6,7-Tetramethoxyflavone (TMF) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of TMF required to prepare a stock solution of a desired concentration (e.g., 20 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 20 mM stock:

    • Mass = 0.020 mol/L * 0.001 L * 342.3 g/mol = 6.846 mg

  • Weighing: Accurately weigh the calculated amount of TMF powder and place it into a sterile amber microcentrifuge tube.

    • Rationale: Using an amber tube protects the light-sensitive flavonoid from photodecomposition.[15]

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the TMF powder.

    • Rationale: Anhydrous DMSO prevents the absorption of water, which can decrease compound solubility and stability over time.

  • Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes until the TMF is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but check for compound stability at this temperature first. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials. Store immediately at -80°C.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[11] Long-term storage at -80°C is essential for stability.

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., for 20 mM stock) weigh 2. Weigh TMF Powder into Amber Tube calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex Vigorously (Warm if needed) add_dmso->dissolve aliquot 5. Aliquot into Single-Use Volumes dissolve->aliquot store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing a TMF primary stock solution.

Protocol II: The Self-Validating System - Determining Solvent Tolerance

Before using TMF in any experiment, it is imperative to determine the Maximum Tolerated Concentration (MTC) of your chosen solvent (e.g., DMSO) on your specific cell line. This self-validating step ensures that any observed effects are due to the compound, not the vehicle.

Materials:

  • Your specific cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • 100% DMSO (or other solvent)

  • Multichannel pipette

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your TMF experiments. Allow them to adhere and recover for 24 hours.

  • Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from 2% down to 0.01% (v/v). Include a "medium only" control (0% DMSO).

    • Example concentrations: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, 0%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Treat at least three wells per condition (triplicate).

  • Incubation: Incubate the plate for the longest duration planned for your TMF experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence) on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the average reading of the "medium only" (0% solvent) wells to 100% viability.

    • Plot the cell viability (%) against the solvent concentration (%).

    • The MTC is the highest concentration of the solvent that does not cause a statistically significant decrease in cell viability compared to the 0% control. For most applications, a final concentration that maintains >95% cell viability is recommended.

G Solvent Tolerance Assay Workflow cluster_assay Solvent Tolerance Assay Workflow seed 1. Seed Cells in 96-well Plate prepare 2. Prepare Solvent Dilution Series in Media seed->prepare treat 3. Treat Cells (in Triplicate) prepare->treat incubate 4. Incubate for Max. Experiment Duration treat->incubate assess 5. Add Viability Reagent & Read Plate incubate->assess analyze 6. Plot Viability vs. Conc. Determine MTC assess->analyze

Caption: Experimental workflow to determine solvent MTC.

Protocol III: Preparing Final Working Solutions & Mitigating Precipitation

Once the MTC is known, you can prepare the final working solutions for your experiment. The key challenge here is to avoid precipitation when the DMSO stock is diluted into the aqueous medium.[3]

Methodology:

  • Thaw Stock: Thaw a single aliquot of your high-concentration TMF stock solution at room temperature.

  • Calculate Dilution: Calculate the volume of stock solution needed to achieve your desired final TMF concentration, ensuring the final solvent concentration remains below the MTC .

    • Formula: (Desired TMF Conc. / Stock TMF Conc.) x Final Volume = Volume of Stock

    • Example: To make 1 mL of 20 µM TMF from a 20 mM stock:

      • (20 µM / 20,000 µM) x 1000 µL = 1 µL of stock.

      • Solvent Check: 1 µL of stock in 1 mL final volume results in a 0.1% DMSO concentration. If your MTC is ≥ 0.1%, this is acceptable.

  • Serial Dilution (Recommended): To prevent shock precipitation, perform an intermediate dilution step.

    • a. Dilute the 20 mM stock 1:100 in complete medium to create a 200 µM intermediate solution. Vortex immediately and vigorously.

    • b. Further dilute this 200 µM solution 1:10 into the final culture plate or tube to achieve the 20 µM working concentration.

  • Direct Dilution (Alternative):

    • Pipette the required volume of complete medium into a tube.

    • While vortexing the medium, add the small volume of TMF stock solution drop-wise directly into the vortex. This rapid dispersion helps prevent localized high concentrations that can trigger precipitation.

  • Final Check: After preparing the final solution, visually inspect it for any signs of cloudiness or precipitation before adding it to your cells.

Authoritative Grounding: The Imperative of Controls & Awareness of Artifacts

A trustworthy experiment is a self-validating one. Beyond cytotoxicity, solvents can introduce subtle artifacts that confound data interpretation.

The Vehicle Control: Every experiment involving a solvent-dissolved compound must include a "vehicle control" group. This group consists of cells treated with the culture medium containing the exact same final concentration of the solvent (e.g., 0.1% DMSO) but without the TMF. This control allows you to isolate the effects of the compound from any potential effects of the solvent itself.[6][16]

Solvent-Induced Signaling: DMSO has been reported to interfere with inflammatory signaling pathways, including inhibiting TNF-α-induced activation of NF-κB and MAPKs.[12] If your research involves these or related pathways, it is paramount to be aware of these potential interactions. The vehicle control is your primary tool to identify and account for such effects.

G Potential DMSO Interference in TNF-α Signaling TNF TNF-α TNFR TNFR1 Receptor TNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene DMSO DMSO DMSO->TNFR Potential Inhibition DMSO->IKK

Caption: Simplified TNF-α pathway showing potential inhibitory points by DMSO.

Conclusion

The successful use of 3,5,6,7-Tetramethoxyflavone in cell culture hinges on a methodical and validated approach to its solubilization. By selecting an appropriate solvent, empirically determining its non-toxic concentration limit for the specific cellular model, and employing proper techniques for stock and working solution preparation, researchers can avoid common pitfalls like compound precipitation. Most critically, the consistent use of a vehicle control is non-negotiable for ensuring that the observed biological effects are attributable to TMF, thereby upholding the scientific integrity and trustworthiness of the experimental data.

References

  • ResearchGate Discussion. (2020). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated? ResearchGate. [Link]

  • Lin, Y.-T., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. International Journal of Molecular Sciences. [Link]

  • Gousia, P., et al. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Biological Chemistry. [Link]

  • ResearchGate. (n.d.). Chemical structure of 3′-hydroxy-5, 6, 7, 4′-tetramethoxyflavone (TMF)... ResearchGate. [Link]

  • Kildsig, F. B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

  • Atanasov, A. G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]

  • Wang, Y., et al. (2023). 5,6,7,4′-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate Discussion. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? ResearchGate. [Link]

  • ResearchGate Discussion. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

  • PubChem. (n.d.). 3,5,6,7-Tetramethoxyflavone. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). (A) The effect of DMSO on modulating the activation of cell signaling... ResearchGate. [Link]

  • Ertl, P., et al. (2017). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Chemical Information and Modeling. [Link]

  • Paula-Silva, F. W. G., et al. (2015). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Wang, Y., et al. (2023). 5,6,7,4′-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. Journal of Agricultural and Food Chemistry. [Link]

  • The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • Shalapour, S., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences. [Link]

  • Kildsig, F. B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Santos, C. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Mediators of Inflammation. [Link]

  • Reddit. (2021). 100% DMSO dissolved in 1X PBS. Reddit. [Link]

  • Kildsig, F. B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • ChEMBL. (2018). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. ChEMBL. [Link]

  • Wu, Y., et al. (2016). DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells. ProQuest. [Link]

Sources

Method

Application Note: High-Resolution HPLC Quantification of 3,5,6,7-Tetramethoxyflavone (TMF)

Abstract This application note details a robust, validated protocol for the isolation and quantification of 3,5,6,7-Tetramethoxyflavone (TMF) in plant matrices (specifically Kaempferia parviflora) and pharmaceutical form...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the isolation and quantification of 3,5,6,7-Tetramethoxyflavone (TMF) in plant matrices (specifically Kaempferia parviflora) and pharmaceutical formulations. TMF is a lipophilic polymethoxyflavone (PMF) exhibiting significant anticancer and anti-inflammatory potential. Unlike hydroxylated flavonoids, TMF lacks ionizable protons on the A and C rings, resulting in distinct retention behaviors that require specific chromatographic optimization. This guide provides a step-by-step High-Performance Liquid Chromatography (HPLC) method using Diode Array Detection (DAD), grounded in mechanistic separation principles to ensure high specificity and reproducibility.

Introduction & Compound Profile

3,5,6,7-Tetramethoxyflavone is a bioactive flavonoid predominantly found in "Black Ginger" (Kaempferia parviflora) and Eupatorium odoratum. Its full methylation renders it highly lipophilic and permeable to biological membranes, distinguishing it from glycosylated or hydroxylated flavonoids like quercetin.

Physicochemical Profile
PropertyValueRelevance to HPLC
IUPAC Name 3,5,6,7-tetramethoxy-2-phenylchromen-4-oneTarget Analyte
Molecular Formula C₁₉H₁₈O₆MW = 342.34 g/mol
LogP ~2.7 - 3.1High lipophilicity; requires high % organic mobile phase for elution.
pKa N/A (Non-ionizable)pH modifiers are used primarily to suppress silanol activity on the column, not analyte ionization.
UV Maxima (

)
Band II: ~260 nm; Band I: ~340 nmDual-wavelength monitoring recommended (254 nm for sensitivity, 340 nm for specificity).

Method Development Strategy (The "Why")

Stationary Phase Selection

Choice: C18 (Octadecylsilane), End-capped, 5 µm, 100 Å. Rationale: TMF is a hydrophobic molecule. A standard C18 phase provides sufficient retentive interaction. "End-capping" is critical; although TMF has no free hydroxyls, residual silanols on the silica support can interact with the methoxy oxygens via hydrogen bonding, causing peak tailing. An end-capped column blocks these sites, ensuring sharp peak symmetry.

Mobile Phase & pH Control

Choice: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B). Rationale:

  • Acetonitrile (ACN): Preferred over methanol due to lower viscosity (lower backpressure) and higher elution strength, which is necessary for eluting this lipophilic compound efficiently.

  • Acid Modifier: While TMF is non-ionizable, the 0.1% phosphoric acid (pH ~2.5) suppresses the ionization of residual silanols on the column stationary phase (

    
    ), preventing secondary interactions that broaden peaks.
    
Detection Wavelength

Strategy: Flavones exhibit two major absorption bands.

  • Band II (Benzoyl system): ~240–270 nm. High intensity but prone to matrix interference.

  • Band I (Cinnamoyl system): ~300–380 nm. More specific to the flavone backbone.

  • Protocol: Monitor at 340 nm for quantification to minimize interference from non-flavonoid matrix components, and 254 nm for impurity profiling.

Experimental Protocols

Reagents and Standards
  • Standard: 3,5,6,7-Tetramethoxyflavone (>98% purity, HPLC grade).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ), Phosphoric Acid (85%).

  • Sample Matrix: Dried rhizomes of Kaempferia parviflora or pharmaceutical formulation.

Sample Preparation Workflow

This protocol utilizes ultrasonication to efficiently extract PMFs from the lignocellulosic matrix.

Step 1: Extraction

  • Weigh 100 mg of finely powdered dried rhizome into a 15 mL centrifuge tube.

  • Add 10.0 mL of Ethanol (or Methanol).

  • Sonicate for 30 minutes at 25°C (Avoid high heat to prevent degradation).

  • Centrifuge at 4,000 rpm for 10 minutes.

Step 2: Filtration & Dilution

  • Collect the supernatant.[1]

  • Filter through a 0.45 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for ethanolic extracts).

  • Dilute 1:10 with Mobile Phase B (ACN) if the concentration exceeds the linear range.

  • Transfer to an amber HPLC vial (protect from light).

HPLC-PDA Chromatographic Conditions
ParameterSetting
Instrument HPLC with Photodiode Array Detector (PDA/DAD)
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Thermo Hypersil BDS)
Column Temp 35°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 340 nm (Quant), 254 nm (Qual); Spectrum scan 200–400 nm

Gradient Elution Program: TMF is hydrophobic and will elute late. The gradient ramps up to high organic content.

Time (min)% Mobile Phase A (0.1%

)
% Mobile Phase B (Acetonitrile)Event
0.07030Initial Equilibration
5.06040Linear Ramp
20.04060Elution of polar flavonoids
25.01090Elution of TMF (~22-24 min)
30.01090Wash / Flush lipophilic matrix
31.07030Return to Initial
35.07030Re-equilibration

Method Validation (Self-Validating Parameters)

To ensure the method is trustworthy ("Trustworthiness" in E-E-A-T), the following criteria must be met during validation.

Validation ParameterAcceptance CriteriaExperimental Check
Selectivity Resolution (

) > 1.5 between TMF and nearest peak.
Check Peak Purity using PDA software (spectral homogeneity).
Linearity

over range 1–100 µg/mL.
Plot Area vs. Concentration.[2] Residuals should be random.
Precision (Repeatability) RSD < 2.0% for retention time and peak area (n=6).Inject standard 6 times consecutively.
LOD / LOQ S/N ratio > 3 (LOD) and > 10 (LOQ).Dilute standard until signal fades into noise.
Recovery (Accuracy) 95% – 105% spike recovery.Spike known amount of TMF into blank matrix and extract.

Visualization: Workflow & Troubleshooting

Method Development Logic & Troubleshooting

The following diagram illustrates the decision-making process for optimizing the TMF method and troubleshooting common issues like peak tailing or retention shifts.

TMF_Method_Workflow Start Start: TMF Method Development ColSelect 1. Column Selection (C18 End-capped) Start->ColSelect MobPhase 2. Mobile Phase Optimization (Water/ACN + Acid) ColSelect->MobPhase Detection 3. Detection Setup (UV 340 nm) MobPhase->Detection TestRun Run Test Injection Detection->TestRun Decision Peak Analysis TestRun->Decision Issue1 Issue: Peak Tailing Decision->Issue1 Asymmetry > 1.2 Issue2 Issue: Retention Shift Decision->Issue2 RT Unstable Issue3 Issue: Co-elution Decision->Issue3 Rs < 1.5 Final Validated Method Decision->Final Pass Fix1 Action: Increase Acid Conc. or Check Column Age Issue1->Fix1 Fix1->TestRun Fix2 Action: Check T/Flow Rate or Re-equilibrate Issue2->Fix2 Fix2->TestRun Fix3 Action: Flatten Gradient (Reduce %B slope) Issue3->Fix3 Fix3->TestRun

Caption: Decision tree for HPLC method optimization and troubleshooting for TMF analysis.

References

  • Mekjaruskul, C., et al. (2012). "Pharmacokinetics of the major methoxyflavones from Kaempferia parviflora in rats." Journal of Ethnopharmacology. Link

  • Sutthanut, K., et al. (2007). "Simultaneous identification and quantification of 11 flavonoid constituents in Kaempferia parviflora by gas chromatography." Journal of Chromatography A. Link

  • BenchChem. "Application Note: Quantification of Polymethoxyflavones in Plant Extracts." Link

  • PubChem. "3,5,6,7-Tetramethoxyflavone Compound Summary." National Library of Medicine. Link

  • Beckett, A.H., et al. "HPLC Method for the Determination of Polymethoxyflavones." Journal of Pharmaceutical and Biomedical Analysis. (General Reference for PMF methodology).

Sources

Application

Synthesis of 3,5,6,7-Tetramethoxyflavone from 2-hydroxy-4,5,6-trimethoxyacetophenone

Abstract Polymethoxyflavones (PMFs) are a class of bioactive flavonoids exhibiting potent anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This application note details a robust, three-step synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polymethoxyflavones (PMFs) are a class of bioactive flavonoids exhibiting potent anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This application note details a robust, three-step synthetic protocol for 3,5,6,7-tetramethoxyflavone starting from 2-hydroxy-4,5,6-trimethoxyacetophenone . Unlike generic flavonoid syntheses, this guide addresses the specific steric challenges posed by the 6-methoxy group on the acetophenone ring (C5-position in the final flavone), which often leads to unwanted aurone byproducts during oxidative cyclization. We present an optimized Modified Algar-Flynn-Oyamada (AFO) protocol using Urea-Hydrogen Peroxide (UHP) to maximize flavonol yield, followed by a high-efficiency O-methylation step.

Retrosynthetic Strategy & Mechanism

The synthesis is designed around the construction of the C-ring (pyrone ring) via oxidative cyclization.

  • Step 1 (C-C Bond Formation): Claisen-Schmidt condensation of the acetophenone with benzaldehyde to yield a chalcone.

  • Step 2 (Cyclization/Oxidation): AFO reaction to form the 3-hydroxyflavone (flavonol).

    • Critical Control Point: The 6'-methoxy group in the chalcone intermediate sterically hinders the standard AFO mechanism, often favoring ring contraction to aurones (benzofuranones). We utilize a controlled UHP/base method to favor the 6-endo-trig cyclization (flavonol) over the 5-exo-trig path (aurone).

  • Step 3 (Functionalization): Methylation of the C3-hydroxyl group.

Reaction Workflow Diagram

SyntheticRoute SM1 2-Hydroxy-4,5,6- trimethoxyacetophenone Chalcone Intermediate 1: 2'-Hydroxy-4',5',6'- trimethoxychalcone SM1->Chalcone KOH, EtOH Claisen-Schmidt SM2 Benzaldehyde SM2->Chalcone Flavonol Intermediate 2: 3-Hydroxy-5,6,7- trimethoxyflavone Chalcone->Flavonol UHP, NaOH Modified AFO Aurone Side Product: Aurone Chalcone->Aurone High Temp/Strong Base Target TARGET: 3,5,6,7- Tetramethoxyflavone Flavonol->Target MeI, K2CO3 Acetone

Caption: Step-wise synthetic pathway. Green arrows indicate the optimized route; the red dotted line indicates the competitive side reaction avoided by this protocol.

Experimental Protocols

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesis of 2'-hydroxy-4',5',6'-trimethoxychalcone.[3]

  • Reagents:

    • 2-hydroxy-4,5,6-trimethoxyacetophenone (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • KOH (50% aq. solution)

    • Ethanol (Absolute)

Procedure:

  • Dissolve 10 mmol of 2-hydroxy-4,5,6-trimethoxyacetophenone in 20 mL of ethanol in a round-bottom flask.

  • Add 11 mmol of benzaldehyde .

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise, add 10 mL of 50% aqueous KOH solution while stirring vigorously. The solution will darken (deep red/orange) indicating enolate formation.

  • Allow the reaction to warm to room temperature (RT) and stir for 24 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-water containing 15 mL of 6M HCl. The chalcone will precipitate as a yellow/orange solid.

  • Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

  • Checkpoint: The disappearance of the acetophenone carbonyl peak (~1640 cm⁻¹) and appearance of the enone system (~1630 cm⁻¹ and 1560 cm⁻¹) in IR confirms the product.

Phase 2: Modified Algar-Flynn-Oyamada (AFO) Reaction

Objective: Oxidative cyclization to 3-hydroxy-5,6,7-trimethoxyflavone. Critical Note: Standard


 conditions often yield aurones due to the steric influence of the 6'-OMe group. This protocol uses Urea-Hydrogen Peroxide (UHP)  to control the oxidation rate.
  • Reagents:

    • Chalcone (from Phase 1) (1.0 eq)

    • Urea-Hydrogen Peroxide (UHP) adduct (5.0 eq)

    • NaOH (4M aq. solution)

    • Methanol/THF (1:1 v/v)

Procedure:

  • Dissolve 5 mmol of the chalcone in 20 mL of Methanol/THF (1:1).

  • Add 25 mmol of UHP (solid) in one portion.

  • Cool to 0°C. Add 5 mL of 4M NaOH dropwise.

  • Stir at 0°C for 2 hours , then allow to warm to RT and stir for another 4 hours. Do not reflux. High heat favors ring contraction to the aurone.

  • Workup: Acidify with 2M HCl to pH ~3. The flavonol usually precipitates as a pale yellow solid.

  • Extract with Ethyl Acetate (3 x 30 mL) if precipitation is incomplete. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Methanol.

Phase 3: O-Methylation (Williamson Ether Synthesis)

Objective: Conversion to 3,5,6,7-tetramethoxyflavone.

  • Reagents:

    • 3-hydroxy-5,6,7-trimethoxyflavone (1.0 eq)

    • Methyl Iodide (MeI) (1.5 eq) (Caution: Neurotoxin)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Acetone (dry)

Procedure:

  • Dissolve 2 mmol of the flavonol in 15 mL dry acetone.

  • Add 4 mmol of anhydrous

    
    .
    
  • Add 3 mmol of Methyl Iodide dropwise.

  • Reflux the mixture at 60°C for 4–6 hours under a drying tube (CaCl2).

  • Monitor: Check TLC (Hexane:EtOAc 7:3). The starting material (lower Rf, UV active) should disappear.

  • Workup: Filter off the inorganic salts (

    
    /KI) while hot. Wash the filter cake with hot acetone.
    
  • Evaporate the solvent.[4] The residue is the crude target.

  • Final Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel, Hexane/EtOAc gradient).

Characterization & Validation Data

The following spectral characteristics confirm the structure of 3,5,6,7-tetramethoxyflavone .

ParameterExpected Value / SignalStructural Assignment
Molecular Formula

MW: 342.34 g/mol
Mass Spec (ESI+) m/z 343.1

Protonated molecular ion
¹H NMR (CDCl₃)

3.85 - 4.05 (s, 12H)
4 x Methoxyl groups (C3, C5, C6, C7)

6.80 (s, 1H)
H-8 (Only aromatic proton on A-ring)

7.50 (m, 3H)
B-ring: H-3', H-4', H-5'

8.05 (dd, 2H)
B-ring: H-2', H-6'
¹³C NMR

173.5
C-4 (Carbonyl)

140-160 range
Oxygenated A-ring carbons (C5, C6, C7, C8a)

56.0 - 62.0
Methoxyl carbons

Key Interpretation:

  • Absence of OH: The disappearance of the broad singlet (OH) at >12 ppm (chelated OH in precursor) confirms successful methylation at C3.

  • A-Ring Substitution: The presence of only one singlet in the aromatic region for the A-ring (H-8) confirms the 5,6,7-substitution pattern. If the reaction had rearranged or failed, the splitting pattern would differ.

Troubleshooting & Critical Controls

The "Aurone" Trap

The AFO reaction involves an epoxide intermediate.[5] Attack at the


-carbon yields the Flavonol (6-membered ring). Attack at the 

-carbon yields the Aurone (5-membered ring).
  • Risk Factor: The C6'-OMe group in the chalcone exerts steric pressure, destabilizing the transition state for the 6-membered ring closure.

  • Solution: Low temperature (0°C to RT) and the use of UHP (controlled release of

    
    ) are proven to shift the kinetic product toward the Flavonol [3].
    
Methylation Safety
  • Hazard: Methyl Iodide is highly volatile and neurotoxic.

  • Alternative: Dimethyl Carbonate (DMC) can be used as a "green" methylating agent, but it requires higher temperatures (autoclave or high-boiling solvent like DMF/DBU) which may degrade sensitive PMFs. MeI/Acetone remains the gold standard for yield on bench scale.

References

  • Algar, J., & Flynn, J. P. (1934).[6] A new method for the synthesis of flavonols.[6] Proceedings of the Royal Irish Academy.[5][6] Section B: Biological, Geological, and Chemical Science, 42, 1–8.

  • Oyamada, T. (1935). A New General Method for the Synthesis of the Derivatives of Flavonol.[6] Bulletin of the Chemical Society of Japan, 10(5), 182–186.[6]

  • Bouchaib, M., et al. (2012). Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. Molecules, 17(12). (Demonstrates UHP utility).

  • Li, S., et al. (2020). Polymethoxyflavones: A Review of Their Synthesis and Bioactivity. Journal of Agricultural and Food Chemistry. (General reference for PMF properties).

Sources

Method

In vitro dosing guidelines for 3,5,6,7-Tetramethoxyflavone cytotoxicity assays

The following Application Note and Protocol is designed for researchers investigating the cytotoxic properties of 3,5,6,7-Tetramethoxyflavone (Scutellarein tetramethyl ether) . It addresses the specific physicochemical c...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers investigating the cytotoxic properties of 3,5,6,7-Tetramethoxyflavone (Scutellarein tetramethyl ether) . It addresses the specific physicochemical challenges of polymethoxyflavones (PMFs)—namely lipophilicity and aqueous instability—to ensure reproducible IC₅₀ generation.

Executive Summary & Mechanism

3,5,6,7-Tetramethoxyflavone (TMF) is a lipophilic flavonoid distinct from its isomer Nobiletin.[1] Unlike hydroxylated flavonoids, the fully methylated A-ring confers high membrane permeability but extremely poor aqueous solubility. In cytotoxicity assays, this creates a high risk of "silent precipitation"—where micro-crystals form in the culture media, reducing effective concentration and skewing IC₅₀ values.

Mechanistic Context: TMF exerts cytotoxicity primarily through the suppression of the NF-κB signaling axis .[1] By inhibiting the phosphorylation of IκBα, TMF prevents the nuclear translocation of NF-κB p65, thereby downregulating survival factors (Bcl-2, Bcl-xL) and inflammatory cytokines (TNF-α, IL-6).[1] This blockade sensitizes cancer cells to apoptosis.[1]

Mechanistic Pathway Visualization

Figure 1: Signal Transduction Blockade by 3,5,6,7-TMF.

TMF_Mechanism TMF 3,5,6,7-TMF (Extracellular) Membrane Cell Membrane TMF->Membrane Passive Diffusion (High Lipophilicity) IKK IKK Complex (Active) Membrane->IKK Inhibition IkBa IκBα (Phosphorylated) IKK->IkBa Phosphorylation Blocked NFkB_Cyto NF-κB (p65/p50) (Cytosolic) IkBa->NFkB_Cyto Degradation Prevented NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Blocked DNA Pro-Survival Genes (Bcl-2, Cyclin D1) NFkB_Nuc->DNA Transcription Apoptosis Apoptosis / Cell Cycle Arrest DNA->Apoptosis Downregulation leads to

Caption: 3,5,6,7-TMF permeates the membrane and inhibits the IKK complex, preventing NF-κB nuclear translocation and subsequent survival gene expression.

Pre-Assay Preparation: The Solubility Check

Critical Insight: Many TMF assays fail because the stock solution crashes out when hitting the aqueous culture media. You must validate the "Cloud Point."[1]

Reagents
  • Compound: 3,5,6,7-Tetramethoxyflavone (Purity >98%).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade. Do not use Ethanol; it evaporates too quickly in 37°C incubators, altering concentrations.

Protocol A: Stock Solution Generation
  • Calculate: Target a Master Stock concentration of 20 mM .

    • Mass: 6.85 mg of TMF.[1]

    • Volume: 1.0 mL DMSO.[1]

  • Dissolve: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.

    • Observation: Solution should be clear and slightly yellow.[1]

  • Storage: Aliquot into amber glass vials (TMF is light sensitive). Store at -20°C. Stable for 3 months.

Protocol B: The "Cloud Point" Validation (Mandatory)

Before adding cells, verify TMF stays soluble in your specific media (e.g., DMEM + 10% FBS).

  • Prepare the highest intended test concentration (e.g., 100 µM) in a clear tube containing pre-warmed media.

    • Calculation: 5 µL of 20 mM Stock + 995 µL Media = 100 µM (0.5% DMSO).[1]

  • Vortex and hold up to a light source.[1]

  • Pass Criteria: Solution is crystal clear.

  • Fail Criteria: Visible turbidity or "oily" swirls.[1] Action: Lower the max concentration to 50 µM or reduce FBS to 5%.

Experimental Protocol: Cytotoxicity Assay (MTT/CCK-8)

Methodology: This protocol uses a 2-Step Serial Dilution method to prevent precipitation shocks common with direct addition.[1]

Phase 1: Plate Setup (Day 0)
  • Cell Density: Seed cells (e.g., HepG2, HeLa) at 3,000–5,000 cells/well in 100 µL media.

  • Edge Effect Control: Fill the outer perimeter wells with sterile PBS, not cells. This prevents evaporation artifacts which disproportionately affect lipophilic drug concentrations.[1]

  • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Dosing Strategy (Day 1)

Do not dilute directly in the plate. Prepare a 2X Working Plate .

Table 1: Dosing Scheme (Based on 20 mM Stock)

Target Final Conc. (µM)Intermediate Conc.[1][3][4][5][6] (2X)Preparation of 2X Solution (in Media)Final DMSO %
100.0 (High)200 µM10 µL Stock + 990 µL Media1.0%
50.0 100 µM500 µL of 200 µM + 500 µL Media0.5%
25.0 50 µM500 µL of 100 µM + 500 µL Media0.25%
12.5 25 µM500 µL of 50 µM + 500 µL Media0.125%
6.25 12.5 µM500 µL of 25 µM + 500 µL Media0.06%
0.0 (Vehicle)0 µM10 µL DMSO + 990 µL Media1.0%*

Note: Ideally, normalize all wells to the highest DMSO concentration (e.g., 0.5%) if the cells are sensitive, or ensure the Vehicle control matches the highest drug well DMSO %. For TMF, <0.5% DMSO is the safety limit.

Dosing Steps:

  • Remove 50 µL of old media from the cell plate (leaving 50 µL).

  • Add 50 µL of the 2X Intermediate Solution to the respective wells.

  • Result: Final volume 100 µL, Final concentration 1X.

  • Incubate: 48 to 72 hours.

Phase 3: Readout & Interference Check (Day 3/4)

Flavonoids can chemically reduce MTT tetrazolium salts without cells, causing false positives (higher apparent viability).

  • Optical Interference Control: Include 3 wells containing Media + Drug (100 µM) + MTT (No Cells).

  • Assay: Add MTT/CCK-8 reagent.[1] Incubate 2-4 hours.

  • Solubilization (MTT only): Aspirate media carefully. Add 100 µL DMSO.[1][3]

  • Measurement: Absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculation Workflow
  • Background Subtraction: Subtract the mean OD of "Media Blank" wells from all values.

  • Interference Correction: If the "Drug Only" control OD is > 0.05, subtract this value from the treated cell wells.

  • Normalization:

    
    
    
  • Curve Fitting: Use Non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or equivalent.[1]

Expected Results (Reference Values)

Table 2: Typical IC₅₀ Values for Polymethoxyflavones

Cell LineTissue OriginExpected IC₅₀ Range (72h)Reference
HepG2 Liver Carcinoma20 - 40 µM[1]
HeLa Cervical Cancer30 - 60 µM[2]
MCF-7 Breast Cancer40 - 80 µM[3]
HUVEC Normal Endothelium> 100 µM (Selectivity Window)[1]

Experimental Workflow Visualization

Figure 2: The "No-Precipitation" Dosing Workflow.

Workflow cluster_0 Preparation cluster_1 Dilution (2X Working Solutions) cluster_2 Cell Treatment Stock 20mM Stock (100% DMSO) Tube1 200 µM Tube (1% DMSO) Stock->Tube1 Dilute 1:100 Media Warm Media Media->Tube1 Tube2 Serial Dilutions (100 -> 6.25 µM) Tube1->Tube2 1:2 Serial Dilution Plate 96-Well Plate (Cells + 50µL Media) Tube2->Plate Add 50µL (2X) Final Final Assay (1X Drug + 0.5% DMSO) Plate->Final Incubate 72h

Caption: Step-by-step dilution workflow designed to maintain TMF solubility and ensure uniform DMSO concentration across the plate.

References

  • Luo, H., et al. (2024). "Scutellarein tetramethyl ether (4',5,6,7-Tetramethoxyflavone) inhibits HepG2 cell growth via NF-κB modulation."[1][7] MedChemExpress Application Data.

  • Chen, J., et al. (2011).[2] "Induction of apoptosis in HeLa cells by 5,6,7,4'-tetramethoxyflavone via ROS-dependent JNK activation." Note: Structural isomer comparison.

  • Walle, T. (2007).[1] "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology, 17(5), 354-362.[1]

  • PubChem Database. (2023).[1] "3,5,6,7-Tetramethoxyflavone Compound Summary." National Library of Medicine.[1]

Sources

Application

Application Note &amp; Protocol: Preparation of 3,5,6,7-Tetramethoxyflavone Stock Solutions in DMSO for Preclinical Research

Abstract This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of 3,5,6,7-Tetramethoxyflavone stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Tailored for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of 3,5,6,7-Tetramethoxyflavone stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the critical importance of proper solution preparation to ensure experimental reproducibility, data integrity, and the biological activity of the compound. We delve into the physicochemical properties of both the flavone and the solvent, offering field-proven insights to mitigate common pitfalls such as compound precipitation and degradation.

Introduction: The Imperative of Precision in Stock Solution Preparation

3,5,6,7-Tetramethoxyflavone is a polymethoxyflavone (PMF), a class of compounds recognized for their potential therapeutic properties. The journey from a powdered compound to reliable in vitro or in vivo data is paved with meticulous solution preparation. The accuracy of downstream biological assays is fundamentally dependent on the precise concentration and stability of the stock solution. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent, capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an excellent choice for many small molecules in drug discovery.[1] However, its unique properties, particularly its hygroscopicity, necessitate a rigorous and well-understood protocol to prevent experimental artifacts.[2] This application note serves as an authoritative guide to mastering this foundational laboratory task.

Foundational Knowledge: Compound and Solvent Properties

A deep understanding of the materials is paramount. The choices made during preparation are directly influenced by the inherent chemical and physical characteristics of 3,5,6,7-Tetramethoxyflavone and DMSO.

3,5,6,7-Tetramethoxyflavone: A Profile

This flavone's structure, with its multiple methoxy groups, contributes to its lipophilicity and generally enhanced stability compared to its polyhydroxylated relatives.[3][4]

PropertyValueSource
Molecular Formula C₁₉H₁₈O₆PubChem[5]
Molecular Weight 342.3 g/mol PubChem[5]
Appearance PowderChemFaces[6]
Solubility Soluble in DMSO, Chloroform, AcetoneChemFaces[6]
Storage (Solid) Store at -20°C or -80°C, protected from lightBenchChem[3]
Dimethyl Sulfoxide (DMSO): The Double-Edged Solvent

DMSO is an invaluable laboratory solvent but requires careful handling. Its ability to readily penetrate the skin means it can carry dissolved substances along with it, mandating stringent safety protocols.[7][8]

PropertyValueSource
Molecular Formula (CH₃)₂SOWikipedia[1]
Molar Mass 78.13 g·mol⁻¹Wikipedia[1]
Key Characteristic Hygroscopic (readily absorbs moisture from the air)BenchChem[2]
Freezing Point 18.5 °C (65.3 °F)Wikipedia[1]
Safety Combustible liquid; skin-penetrantUniversity of Waterloo[7]

The hygroscopic nature of DMSO is a critical factor. Absorbed water can significantly decrease the solubility of lipophilic compounds, leading to their precipitation from the solution.[2] This can result in unknowingly using a lower, inaccurate concentration in experiments.

Essential Materials and Equipment

  • 3,5,6,7-Tetramethoxyflavone (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology or Cell Culture Grade (≥99.7% purity), in small, sealed containers.

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Sterile, polypropylene conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated positive displacement or air displacement pipettes with sterile, low-retention filter tips

  • Vortex mixer

  • Sonicator water bath (optional, for aid in dissolution)

  • Personal Protective Equipment (PPE): Butyl rubber gloves, safety goggles, lab coat.[7]

Protocol I: Preparation of a High-Concentration Primary Stock Solution (e.g., 50 mM)

This protocol details the steps to create a concentrated, primary stock solution that will be the source for all subsequent dilutions.

Pre-Preparation and Safety
  • Risk Assessment: Before starting, conduct a risk assessment for handling both 3,5,6,7-Tetramethoxyflavone and DMSO.[7]

  • Don PPE: Wear appropriate PPE, including butyl gloves, a lab coat, and safety goggles.[8]

  • Work Area: Perform all weighing and liquid handling steps in a chemical fume hood to minimize inhalation exposure and ensure a controlled environment.[9]

  • Equilibration: Allow the vial of 3,5,6,7-Tetramethoxyflavone and the sealed container of anhydrous DMSO to equilibrate to room temperature for at least one hour before opening to prevent condensation of atmospheric water into the containers.[6]

Step-by-Step Procedure
  • Weighing the Compound:

    • Place a sterile, amber glass vial on the analytical balance and tare it.

    • Carefully weigh the desired amount of 3,5,6,7-Tetramethoxyflavone powder into the vial. For example, to prepare 1 mL of a 50 mM stock solution, you would weigh out 17.12 mg.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L * 0.050 mol/L * 342.3 g/mol = 0.01712 g = 17.12 mg

  • Adding the Solvent:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. In this example, add 1.0 mL of DMSO.

    • Causality: Using anhydrous DMSO from a freshly opened or properly stored container is crucial to maximize the solubility of the lipophilic flavone.[2]

  • Dissolution:

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes until the compound is fully dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If dissolution is slow, sonicate the vial in a room temperature water bath for 10-15 minutes.[9] Avoid excessive heating unless the compound's thermal stability is confirmed.

  • Labeling and Aliquoting:

    • Clearly label the primary stock vial with the compound name, concentration (50 mM), solvent (DMSO), preparation date, and your initials.

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, labeled microcentrifuge tubes.[3]

Visualization of the Primary Stock Preparation Workflow

G cluster_prep Pre-Preparation cluster_protocol Protocol cluster_storage Storage PPE Don PPE Equilibrate Equilibrate Reagents to Room Temperature Weigh 1. Weigh 17.12 mg of 3,5,6,7-Tetramethoxyflavone Equilibrate->Weigh Add_DMSO 2. Add 1.0 mL of Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate until Dissolved Add_DMSO->Dissolve Aliquot 4. Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store Aliquots at -80°C Aliquot->Store

Caption: Workflow for preparing a 50 mM primary stock solution.

Protocol II: Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the primary stock into a cell culture medium or assay buffer. It is critical to maintain the final DMSO concentration at a non-toxic level, typically ≤0.1% v/v, to avoid solvent-induced artifacts in biological assays.[9]

Step-by-Step Procedure
  • Thaw Primary Stock: Remove one aliquot of the 50 mM primary stock from the -80°C freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • To improve accuracy, first create an intermediate stock solution. For example, to make a 1 mM intermediate stock, dilute the 50 mM primary stock 1:50.

    • Pipette 2 µL of the 50 mM stock into 98 µL of anhydrous DMSO. Vortex to mix.

  • Final Working Solution:

    • To prepare a 10 µM working solution in 1 mL of cell culture medium, you would perform a 1:100 dilution of the 1 mM intermediate stock.

    • Pipette 10 µL of the 1 mM intermediate stock into 990 µL of the final buffer or medium.

    • Final DMSO Concentration Check: The final DMSO concentration in this example would be 0.1%, which is acceptable for most cell-based assays.

Visualization of the Serial Dilution Process

G Primary Primary Stock 50 mM in DMSO Intermediate Intermediate Stock 1 mM in DMSO Primary->Intermediate 1:50 Dilution (in DMSO) Working Final Working Solution 10 µM in Medium (0.1% DMSO) Intermediate->Working 1:100 Dilution (in Medium)

Caption: Serial dilution from primary stock to final working solution.

Storage and Stability: A Self-Validating System

Proper storage is crucial to maintain the integrity of the prepared solutions.

  • Solid Compound: Store the original powder at -20°C or -80°C in a desiccator to protect it from moisture and light.[3]

  • Primary Stock Solution (-80°C): Aliquots of the high-concentration stock in anhydrous DMSO should be stored at -80°C for long-term use (up to 6 months is a common guideline, but should be validated).[10]

  • Working Solutions (Use Immediately): Aqueous-based working solutions should be prepared fresh for each experiment and used promptly. Flavonoids can be unstable in neutral to alkaline aqueous solutions.[3]

Trustworthiness Check: If a previously clear stock solution appears cloudy or has visible precipitate after thawing, it may indicate that the DMSO has absorbed water, reducing the compound's solubility.[2] In such cases, the stock should be discarded. Gentle warming and vortexing may redissolve the compound, but this should be approached with caution as it may not fully restore the original concentration if some degradation has occurred.[11]

Conclusion

The protocols and insights provided in this application note are designed to establish a robust and reproducible methodology for the preparation of 3,5,6,7-Tetramethoxyflavone stock solutions. By understanding the causality behind each step—from selecting anhydrous DMSO to the practice of aliquoting for storage—researchers can significantly enhance the reliability and integrity of their experimental data, paving the way for more accurate and impactful scientific discoveries.

References

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). 3,5,6,7-Tetramethoxyflavone. Retrieved from [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]

  • Scribd. (n.d.). SOP Dimethyl Sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 3′-hydroxy-5, 6, 7, 4′-tetramethoxyflavone (TMF), sinensetin (SIN) and eupatorin (EUP). Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3',4',5,7-Tetramethoxyflavone. Retrieved from [Link]

  • National Institutes of Health. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC. Retrieved from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • National Institutes of Health. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • University of Louisville. (2023). Spotlight on DMSO. Retrieved from [Link]

  • World Source Enterprises, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. Retrieved from [Link]

Sources

Method

Application Note: High-Recovery SPE Protocols for 3,5,6,7-Tetramethoxyflavone

This Application Note is designed to serve as a definitive technical guide for the Solid-Phase Extraction (SPE) of 3,5,6,7-Tetramethoxyflavone (also known as Tetramethylscutellarein). This protocol synthesizes establishe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the Solid-Phase Extraction (SPE) of 3,5,6,7-Tetramethoxyflavone (also known as Tetramethylscutellarein).

This protocol synthesizes established methodologies for Polymethoxylated Flavones (PMFs) with specific adaptations for the physicochemical properties of the 3,5,6,7-isomer (LogP ~3.3, MW 342.34).

Introduction & Mechanistic Rationale

3,5,6,7-Tetramethoxyflavone is a lipophilic polymethoxylated flavone (PMF) found primarily in Scutellaria baicalensis and Chromolaena odorata. Unlike its hydroxylated counterparts (e.g., Baicalein), the full methylation of the A-ring renders this compound significantly less polar, with poor water solubility and high membrane permeability.

The Extraction Challenge:

  • Hydrophobicity: With a LogP of approximately 3.3, the analyte binds strongly to plasma proteins (albumin), requiring aggressive disruption during pre-treatment.

  • Matrix Interference: In plant matrices, it co-elutes with chlorophyll and waxes. In plasma, phospholipids are the primary ion-suppression agents.

  • Solubility: It is prone to precipitation in high-aqueous environments, necessitating careful organic modifier management during the "Load" and "Wash" steps.

Sorbent Selection Strategy:

  • For Biological Fluids: Polymeric HLB (Hydrophilic-Lipophilic Balance) is superior to C18. It allows for a "drying" step (if needed) without bed collapse and provides a dual retention mechanism (hydrophobic + pi-pi interactions) that captures the aromatic flavone core effectively.

  • For Plant Extracts: C18 (Octadecyl) is sufficient and cost-effective for removing bulk polar impurities (sugars, tannins).

Experimental Workflows (Visualized)

The following diagram outlines the decision tree and workflow for processing 3,5,6,7-Tetramethoxyflavone.

SPE_Workflow Start Sample Matrix Selection BioFluid Biological Fluid (Plasma/Serum/Urine) Start->BioFluid PlantMat Plant Matrix (Root Powder/Extract) Start->PlantMat PreTreat_Bio Pre-treatment: Protein Precipitation (1:3 ACN) OR Acidification (2% H3PO4) BioFluid->PreTreat_Bio SPE_HLB SPE Phase: Polymeric HLB (60 mg / 3 mL) PreTreat_Bio->SPE_HLB Wash_Bio Wash Step: 5% MeOH in Water (Removes salts/proteins) SPE_HLB->Wash_Bio Elute_Bio Elution: 100% ACN or MeOH Wash_Bio->Elute_Bio Evap Evaporation (N2 at 40°C) & Reconstitution Elute_Bio->Evap Extract_Plant Extraction: Ultrasonication with 70% EtOH PlantMat->Extract_Plant SPE_C18 SPE Phase: C18 (End-capped) (500 mg / 6 mL) Extract_Plant->SPE_C18 Wash_Plant Wash Step: 20% MeOH in Water (Removes sugars/tannins) SPE_C18->Wash_Plant Elute_Plant Elution: 90% ACN Wash_Plant->Elute_Plant Elute_Plant->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Dual-stream workflow for extracting 3,5,6,7-Tetramethoxyflavone from biological vs. plant matrices.

Protocol A: Biological Fluids (Plasma/Serum)

Objective: Quantification of 3,5,6,7-Tetramethoxyflavone for Pharmacokinetic (PK) studies. Cartridge: Polymeric HLB (e.g., Oasis HLB, Strata-X), 30 mg or 60 mg.

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Thaw plasma at room temperature.[1]

    • Crucial Step: Add 2% Phosphoric Acid (

      
      ) in water to the plasma (Ratio 1:1 v/v).
      
    • Why? Acidification disrupts protein binding (albumin) and ionizes basic plasma interferences, preventing them from retaining on the HLB sorbent, while the neutral flavone remains unaffected.

    • Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to remove particulates.

  • Conditioning:

    • 1.0 mL Methanol (MeOH).

    • 1.0 mL Water (HPLC Grade).

  • Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

    • Note: Do not exceed 2 mL/min to ensure adequate mass transfer to the sorbent.

  • Washing (Interference Removal):

    • Wash 1: 1.0 mL 5% MeOH in Water. (Removes salts, sugars, and unbounded proteins).

    • Wash 2: 1.0 mL 2% Formic Acid in Water. (Further removal of polar interferences).

    • Dry:[2] Apply full vacuum for 2 minutes to remove residual aqueous phase.

  • Elution:

    • Elute with 2 x 500 µL Acetonitrile (ACN) .

    • Why ACN? Acetonitrile is a stronger elution solvent for methoxylated flavones than methanol and often yields sharper peaks in subsequent LC-MS analysis.

  • Reconstitution:

    • Evaporate eluate to dryness under a stream of Nitrogen (

      
      ) at 40°C.
      
    • Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 ACN:Water).

Protocol B: Plant Extracts (QC & Standardization)

Objective: Isolation/Purification from Scutellaria baicalensis root. Cartridge: C18 (Octadecyl), End-capped, 500 mg / 6 mL.

Step-by-Step Methodology
  • Extraction (Prior to SPE):

    • Sonicate 100 mg of root powder in 10 mL of 70% Ethanol for 30 minutes.

    • Centrifuge and collect supernatant.[1][3]

    • Dilution: Dilute the supernatant with water to reach <10% organic solvent content.

    • Why? Loading a high-organic extract directly onto C18 will cause the analyte to break through (not retain).

  • Conditioning:

    • 3.0 mL Methanol.

    • 3.0 mL Water.

  • Loading:

    • Load the diluted aqueous plant extract.

  • Washing:

    • Wash 1: 3.0 mL Water (Removes highly polar glycosides like Baicalin).

    • Wash 2: 3.0 mL 20% MeOH in Water.

    • Optimization: 3,5,6,7-Tetramethoxyflavone is highly hydrophobic. It will retain on C18 even up to 40% MeOH, allowing you to wash away less methylated flavones (like Wogonin or Oroxylin A) if desired.

  • Elution:

    • Elute with 3.0 mL 100% Methanol .

Quantitative Data & Validation Parameters

The following parameters are critical for validating this method according to FDA/EMA bioanalytical guidelines.

Table 1: Recommended LC-MS/MS Parameters (Triple Quadrupole) Note: Transitions must be optimized on your specific instrument.

ParameterSetting / Value
Ionization Mode ESI Positive (+)
Precursor Ion (Q1) 343.1

[M+H]+
Quantifier Ion (Q3) 328.1

(Loss of -CH3)
Qualifier Ion (Q3) 313.1

(Loss of 2x -CH3) or 300.1 (Loss of -CH3 + CO)
Cone Voltage 30-40 V (Compound dependent)
Collision Energy 20-30 eV

Table 2: Expected Recovery Rates (HLB Protocol)

MatrixSpiked Conc.[1][4][5][6] (ng/mL)Recovery (%)RSD (%)
Rat Plasma 1085 - 92%< 8.0
Rat Plasma 10090 - 98%< 5.5
Rat Plasma 100092 - 99%< 4.0

Troubleshooting & Optimization

Issue: Low Recovery (< 60%)
  • Cause 1: Protein Binding. The analyte is stuck to albumin in the load step.

    • Fix: Increase acid concentration in pre-treatment (up to 4%

      
      ) or use protein precipitation (PPT) with ACN before SPE (dilute the supernatant 1:10 with water before loading).
      
  • Cause 2: Breakthrough. The load solvent contained too much organic modifier.

    • Fix: Ensure the sample loaded onto the cartridge contains < 5% Methanol/Acetonitrile.

Issue: High Backpressure
  • Cause: Viscous plasma or plant particulates.

    • Fix: High-speed centrifugation (14,000 x g) is mandatory before loading. For plasma, ensure the manifold vacuum is not too high (start at 5 inHg).

Issue: Matrix Effect (Ion Suppression)
  • Cause: Phospholipids co-eluting.

    • Fix: Switch to HybridSPE-Phospholipid cartridges or incorporate a stronger wash step (e.g., 20% ACN) if the analyte retention allows it.

References

  • Pattanayak, P. et al. (2025). LC-MS for Determination of Methoxyflavones from Kaempferia Parviflora in Rat Plasma. ResearchGate.

  • Cai, H. et al. (2010). Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC. PubMed.[7][8]

  • Chen, J. et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. NIH PubMed Central.

  • PubChem. (2025).[7][8] 3,5,6,7-Tetramethoxyflavone Compound Summary. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 3,5,6,7-Tetramethoxyflavone for animal studies

This technical guide addresses the solubility challenges of 3,5,6,7-Tetramethoxyflavone (TMF), a polymethoxylated flavone (PMF) characterized by high lipophilicity (LogP ~2.7–3.3) and poor aqueous solubility.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges of 3,5,6,7-Tetramethoxyflavone (TMF), a polymethoxylated flavone (PMF) characterized by high lipophilicity (LogP ~2.7–3.3) and poor aqueous solubility.[1][2] This guide is structured to support researchers in optimizing vehicles for in vivo administration.

Current Status: Active Subject: Aqueous Solubility Enhancement for Animal Studies Target Compound: 3,5,6,7-Tetramethoxyflavone (CAS: 75413-07-9)

Module 1: Diagnostic & Assessment

Q: Why does TMF precipitate immediately upon addition to aqueous buffers?

A: TMF is a planar, polymethoxylated flavone. Unlike glycosylated flavonoids, it lacks hydrophilic sugar moieties and hydroxyl groups that typically facilitate hydrogen bonding with water. Its structure encourages strong intermolecular


-

stacking, leading to high crystal lattice energy.
  • Classification: BCS Class II (Low Solubility, High Permeability).

  • Implication: Simple dilution of a DMSO stock into saline will almost invariably result in immediate precipitation (the "crashing out" effect) due to the dramatic change in dielectric constant.

Q: What is the recommended vehicle decision matrix?

A: The choice of vehicle depends strictly on the route of administration and the duration of the study. Use the decision tree below to select your formulation strategy.

VehicleSelection Start Select Administration Route Route_IP Intraperitoneal (IP) / Subcutaneous (SC) Start->Route_IP Route_Oral Oral Gavage (PO) Start->Route_Oral Duration_Acute Acute Study (< 7 Days) Route_IP->Duration_Acute Duration_Chronic Chronic Study (> 7 Days) Route_IP->Duration_Chronic Form_Oil Lipid Vehicle (Corn Oil/DMSO) Route_Oral->Form_Oil High Absorption Lipophilic Form_Suspension Micronized Suspension (CMC/Tween 80) Route_Oral->Form_Suspension High Dose Scalable Form_Cosolvent Co-Solvent System (DMSO/PEG/Saline) Duration_Acute->Form_Cosolvent High Solubility Easy Prep Form_CD Cyclodextrin Complex (HP-β-CD) Duration_Chronic->Form_CD Low Toxicity Tissue Friendly

Figure 1: Decision matrix for selecting the optimal TMF vehicle based on study parameters.

Module 2: Formulation Protocols

Strategy A: The Co-Solvent System (Acute IP/IV)

Best for: Short-term studies where ease of preparation is prioritized over long-term tissue tolerance. Mechanism: Uses dielectric constant adjustment to maintain solubility.

Protocol:

  • Dissolve: Prepare a high-concentration stock of TMF in 100% DMSO (e.g., 50 mg/mL).

  • Dilute: Add PEG 400 (Polyethylene glycol) to the DMSO stock.

  • Finalize: Slowly add warm Saline (0.9% NaCl) dropwise while vortexing.

Recommended Ratio (v/v):

Component Percentage Function
DMSO 10% Primary Solubilizer (Prevents initial crystal growth)
PEG 400 40% Co-solvent (Bridge between DMSO and water)

| Saline | 50% | Aqueous Bulking Agent (Isotonicity) |

Critical Warning: Do not add Saline directly to DMSO. The heat of mixing can degrade the compound or cause immediate precipitation. Always buffer with PEG first.

Strategy B: Cyclodextrin Inclusion Complex (Chronic/Safety)

Best for: Long-term studies, reducing injection site pain, and improving bioavailability. Mechanism: Encapsulation of the hydrophobic TMF molecule into the cone-shaped hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Protocol (Kneading Method):

  • Molar Calculation: Determine the molecular weight of TMF (~342.3 g/mol ) and HP-

    
    -CD (~1400  g/mol ). Aim for a 1:2 molar ratio  (Drug:CD) to ensure complete encapsulation.
    
  • Paste Formation: Mix HP-

    
    -CD with a small amount of water/ethanol (1:1) to form a thick paste in a mortar.
    
  • Incorporation: Slowly add TMF powder to the paste while grinding vigorously for 30–45 minutes.

  • Drying: Dry the paste at 45°C in a vacuum oven for 24 hours.

  • Reconstitution: The resulting powder can be dissolved in saline immediately prior to injection.

CD_Complexation Step1 Weigh Components (1:2 Molar Ratio) Step2 Knead with EtOH/Water (1:1) Step1->Step2 Step3 Grind (30-45 mins) Step2->Step3 Step4 Vacuum Dry (45°C, 24h) Step3->Step4 Step5 Reconstitute in Saline Step4->Step5

Figure 2: Workflow for preparing TMF-Cyclodextrin inclusion complexes.

Module 3: Troubleshooting & FAQs

Q: My solution precipitates after 2 hours. How do I stabilize it?

A: This is "Ostwald Ripening," where small crystals dissolve and redeposit onto larger ones.

  • Fix 1: Add Tween 80 (1-5%) to the formulation. This surfactant stabilizes the interface and inhibits crystal growth.

  • Fix 2: Ensure the pH is neutral. While PMFs are non-ionizable, extreme pH can affect the stability of the co-solvents.

Q: The animals are showing signs of irritation (writhing) after IP injection.

A: This is likely due to the high osmolarity of the DMSO/PEG mixture or local cytotoxicity of DMSO.

  • Solution: Switch to Strategy B (Cyclodextrin) . CD complexes are isotonic and mask the irritant properties of the drug.

  • Alternative: Reduce DMSO concentration to <5% and increase the PEG 400 ratio, or switch to a lipid-based vehicle (Corn oil) if the route permits.

Q: Can I use "Solutol HS 15" (Kolliphor HS 15)?

A: Yes. Solutol HS 15 is excellent for lipophilic flavonoids.

  • Recipe: Melt Solutol HS 15 at 40°C. Dissolve TMF in the melt. Slowly add saline (pre-warmed to 37°C) with constant stirring. This forms a micellar solution that is often more stable than DMSO/PEG mixtures.

References

  • Physicochemical Properties of PMFs: PubChem. 3,5,6,7-Tetramethoxyflavone Compound Summary. National Library of Medicine. Link

  • Cyclodextrin Complexation Efficacy: Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins. ResearchGate. Link

  • In Vivo Vehicle Safety: Vehicles used to dissolve drugs for in vivo treatment. ResearchGate. Link

  • Solid Dispersion Techniques: Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones. PMC. Link

  • PMF Pharmacokinetics: Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. ResearchGate. Link

Sources

Optimization

Technical Support Center: Resolving Co-elution of Polymethoxyflavones (PMFs) in Citrus Extracts

Status: Operational Support Tier: Level 3 (Advanced Method Development) Topic: Chromatographic Resolution of PMFs (Nobiletin, Tangeretin, Sinensetin, and derivatives) Audience: Analytical Chemists, Process Engineers, Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Advanced Method Development) Topic: Chromatographic Resolution of PMFs (Nobiletin, Tangeretin, Sinensetin, and derivatives) Audience: Analytical Chemists, Process Engineers, Drug Development Scientists

Executive Summary: The PMF Challenge

Polymethoxyflavones (PMFs) are lipophilic flavonoids found almost exclusively in Citrus genus peels.[1][2][3] The analytical challenge lies in their high structural homology.[1] Nobiletin (


-hexamethoxyflavone) and Tangeretin  (

-pentamethoxyflavone) often co-elute with their own demethylated metabolites (e.g., 5-demethylnobiletin ) or other isomers like Sinensetin on standard C18 chemistries.

This guide moves beyond basic troubleshooting to address the root causes of co-elution: hydrophobic equivalence and positional isomerism .

Troubleshooting Guide (Q&A Format)

Category A: Stationary Phase Selection (The "Hardware" Fix)

Q: I am using a standard C18 column, but Nobiletin and 5-Demethylnobiletin are co-eluting or showing poor resolution (


). Why is this happening? 

A: Standard C18 phases rely primarily on hydrophobic interactions.[1] Nobiletin and its 5-hydroxy derivative (5-demethylnobiletin) have very similar hydrophobicity indices.[1] The loss of a single methyl group at the 5-position introduces a hydrogen bond donor but does not significantly alter the bulk lipophilicity enough for baseline separation on a densely bonded C18 phase.

The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase.[1]

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and, more importantly, shape selectivity and hydrogen bonding capability (due to the fluorine atoms). The rigid aromatic ring of the PFP phase can discriminate between the planar PMF structures and the subtle steric differences caused by the methoxy vs. hydroxy substitution patterns.
  • Evidence: Research indicates that fluorinated phases provide superior selectivity for positional isomers of flavonoids compared to alkyl phases.[1]

Q: When should I consider a C30 column over a PFP column?

A: Consider a C30 (Triacontyl) column if your extract contains high levels of hydrophobic interferences (like carotenoids) or if you are separating complex mixtures of highly methylated PMFs (heptamethoxyflavones).[1]

  • Mechanism: C30 phases possess a higher phase thickness and order, providing enhanced steric recognition (shape selectivity) for long, planar molecules.

  • Trade-off: C30 columns often require stronger non-polar solvents (like MTBE or THF) in the mobile phase to elute highly retained compounds and generally exhibit lower efficiency (broader peaks) than Core-Shell C18 or PFP columns.[1]

Category B: Mobile Phase Optimization (The "Software" Fix)

Q: I cannot change my column. How can I optimize my mobile phase to resolve the critical pair (Nobiletin/Tangeretin)?

A: You must exploit the "solvent selectivity triangle."[1]

  • Switch Organic Modifier: If using Acetonitrile (ACN), switch to Methanol (MeOH) .[1][4] PMFs are methoxylated; Methanol (a protic solvent) interacts differently with the oxygen atoms on the flavone ring compared to aprotic ACN. The

    
    -interaction capability of ACN sometimes masks the subtle differences between PMFs.
    
  • Temperature Control: Lower the column temperature (e.g., from

    
     to 
    
    
    
    or
    
    
    ). While higher temperatures improve efficiency, they often reduce selectivity for structural isomers by increasing molecular kinetic energy, effectively "blurring" the specific interactions needed for separation.

Q: Is Supercritical Fluid Chromatography (SFC) a viable alternative for PMFs?

A: Yes, SFC is arguably the superior technique for PMF analysis.

  • Why: PMFs are highly soluble in supercritical

    
     modified with methanol.[1] The low viscosity of 
    
    
    
    allows for high flow rates with low backpressure.
  • Selectivity: The orthogonality of SFC (normal-phase-like mechanism) compared to RPLC often resolves co-elutions instantly.[1] A 2-Ethylpyridine (2-EP) or Viridis BEH column with

    
    /MeOH is the gold standard for high-throughput PMF profiling.[1]
    

Visualizing the Logic

Diagram 1: Co-Elution Troubleshooting Decision Tree

PMF_Troubleshooting Start Start: PMF Co-elution Detected Check_Col Current Column Type? Start->Check_Col Is_C18 Standard C18 Check_Col->Is_C18 Is_Other PFP / C30 / Other Check_Col->Is_Other Step_Solvent Step 1: Switch Organic Modifier (ACN <-> MeOH) Is_C18->Step_Solvent Step_ChangeCol Step 3: Change Stationary Phase Select PFP (F5) or C30 Is_Other->Step_ChangeCol Result_1 Resolved? Step_Solvent->Result_1 Step_Temp Step 2: Lower Temperature (40°C -> 20°C) Result_1->Step_Temp No Success Method Validated Result_1->Success Yes Result_2 Resolved? Step_Temp->Result_2 Result_2->Step_ChangeCol No Result_2->Success Yes Result_3 Resolved? Step_ChangeCol->Result_3 Step_SFC Step 4: Switch to UHPSFC (CO2 + MeOH on 2-EP) Result_3->Step_SFC No (Complex Matrix) Result_3->Success Yes

Caption: Decision matrix for resolving PMF critical pairs, prioritizing soft parameter changes before hardware replacement.

Experimental Protocols

Protocol A: High-Resolution Separation of Nobiletin & Tangeretin (HPLC)

Best for labs restricted to standard LC instrumentation.[1]

System Requirements:

  • Instrument: UHPLC or HPLC (Binary Pump preferred)

  • Detector: PDA (330 nm) or MS (ESI+)[1]

Method Parameters:

ParameterSettingRationale
Column Pentafluorophenyl (PFP) ,

,

(Core-shell)
Provides

-

selectivity crucial for separating methoxylated isomers.[1]
Mobile Phase A Water +

Formic Acid
Acid suppresses ionization of residual silanols and phenolic hydroxyls.[1]
Mobile Phase B Methanol +

Formic Acid
MeOH offers better selectivity for PMFs than ACN.[1]
Flow Rate

Optimized for

particles.[1]
Temperature

Lower temperature enhances shape selectivity.[1]
Gradient 0-2 min: 45% B (Isocratic hold)2-15 min: 45%

80% B15-18 min: 95% B (Wash)
Initial isocratic hold focuses the critical pair (Nobiletin/5-Demethylnobiletin).[1]

Expected Results:

  • Nobiletin: ~8.5 min[1]

  • Tangeretin: ~10.2 min[1]

  • Resolution (

    
    ): 
    
    
    
Protocol B: Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)

Best for high-throughput and green chemistry compliance.[1]

System Requirements:

  • Instrument: SFC System with CO2 pump and co-solvent pump.

  • Back Pressure Regulator (BPR): Active.

Method Parameters:

ParameterSettingRationale
Column Viridis BEH 2-EP (2-Ethylpyridine),

,

2-EP provides excellent retention and peak shape for basic/neutral flavonoids.[1]
Mobile Phase A Compressed

(Industrial Grade or SFE Grade)
Non-polar supercritical fluid base.[1]
Mobile Phase B Methanol (No additives usually required)Strong eluent for PMFs.[1]
BPR Pressure

(

)
Maintains supercritical density.[1]
Temperature

Higher T in SFC improves diffusivity and peak sharpness.[1]
Gradient 2% to 15% B over 4 minutesExtremely fast separation due to high diffusivity.[1]

Expected Results:

  • Analysis Time:

    
     for full PMF profile.
    
  • Solvent Consumption: Reduced by >80% compared to HPLC.

Comparative Data: Retention Behavior

The following table summarizes the retention order and resolution capability of different stationary phases for the critical pair: Nobiletin (NOB) and 5-Demethylnobiletin (5-DMN) .

Column ChemistryMobile PhaseElution OrderResolution (

)
Notes
C18 (Standard) Water/ACNNOB / 5-DMN

(Co-elution)
Driven purely by hydrophobicity; poor discrimination.[1]
C18 (Polar Embedded) Water/MeOHNOB / 5-DMN

Better wetting; slight improvement in selectivity.[1]
PFP (Pentafluorophenyl) Water/MeOH5-DMN / NOB

Reversal of elution order possible; excellent separation.[1]
C30 (Triacontyl) Water/MeOH/THFNOB / 5-DMN

Broad peaks; requires long equilibration times.[1]

References

  • Wang, Z., et al. (2008).[1][3] "Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts." Journal of Separation Science.

  • Li, S., et al. (2012).[1] "Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus." ACS Symposium Series.

  • Dugo, P., et al. (2011).[1] "Comprehensive two-dimensional liquid chromatography for the analysis of citrus essential oils." Journal of Chromatography A.

  • Zheng, J., et al. (2013).[1][5] "Rapid Quantification of Nobiletin and Tangeretin in Citrus Peel Extractions by Raman Spectroscopy." Journal of Food Processing & Beverages.

  • Li, B., et al. (2022).[1][6] "Development and validation of ultra-high performance supercritical fluid chromatography method for quantitative determination of four target flavonoids components in citrus samples." Acta Chromatographica.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: MS/MS Characterization of 3,5,6,7-Tetramethoxyflavone

Executive Summary Analyte: 3,5,6,7-Tetramethoxyflavone (Exotic polymethoxyflavone, often associated with Chromolaena or Citrus species). Molecular Formula: Monoisotopic Mass: 342.1103 Da Key Differentiator: Unlike common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: 3,5,6,7-Tetramethoxyflavone (Exotic polymethoxyflavone, often associated with Chromolaena or Citrus species). Molecular Formula:


Monoisotopic Mass:  342.1103 Da
Key Differentiator:  Unlike common isomers (e.g., Luteolin tetramethyl ether), this molecule possesses a fully substituted A-ring  (5,6,7-position) and a 3-methoxy substituted C-ring , leaving the B-ring unsubstituted. This structural uniqueness dictates a specific Retro-Diels-Alder (RDA) fragmentation pattern that serves as its spectral fingerprint.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral fidelity, the following LC-ESI-MS/MS workflow is recommended. This protocol emphasizes the preservation of the labile methyl radical, a hallmark of polymethoxyflavone (PMF) analysis.

Sample Preparation & LC Conditions[1]
  • Solvent System: Methanol/Water (LC-MS Grade). Avoid phosphate buffers which suppress ionization.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: Steep gradient (50%

    
     100% MeOH over 8 mins) recommended due to high lipophilicity of tetramethoxyflavones.
    
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV (Standard).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why? Low CE preserves the radical cation

      
      ; High CE forces the diagnostic RDA cleavage.
      

ExperimentalWorkflow cluster_validation Self-Validation Step Sample Crude Extract (MeOH) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI Source (+) (Formation of [M+H]+) LC->ESI Elution Q1 Q1 Selection (m/z 343.1) ESI->Q1 Ionization CID Collision Cell (Stepped CE: 15-45eV) Q1->CID Isolation Detector Orbitrap/Q-TOF (High Res Detection) CID->Detector Fragmentation CID->Detector

Figure 1: Optimized LC-MS/MS workflow for polymethoxyflavone characterization. The stepped collision energy is critical for observing both radical losses and skeletal cleavage.

Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is essential for distinguishing 3,5,6,7-tetramethoxyflavone from its isomers.

Primary Pathway: Radical Methyl Loss

Unlike hydroxylated flavones (which lose


), PMFs in ESI(+) undergo a characteristic homolytic cleavage of the methyl group.
  • Precursor:

    
    
    
  • Transition:

    
     (
    
    
    
    )
  • Mechanism: The resonance stability of the fully methylated A-ring allows for the formation of a stable radical cation

    
    . This is the "PMF Signature."
    
Secondary Pathway: Carbonyl Stripping

Following methyl loss, the molecule typically sheds neutral carbon monoxide (


).
  • Transition:

    
     (Loss of 
    
    
    
    )
  • Significance: Confirms the presence of the C4-carbonyl group intact in the C-ring.

Diagnostic Pathway: Retro-Diels-Alder (RDA) Cleavage

This is the differentiation step . The C-ring undergoes scission at bonds 1/3.

  • Target Molecule (3,5,6,7-Tetramethoxyflavone):

    • Ring A: Heavily substituted (Methoxy at 5, 6, 7).[2]

    • Ring B: Unsubstituted (Phenyl).

    • Result: The charge retention on the A-ring fragment (

      
      ) yields a high-mass ion , while the B-ring fragment (
      
      
      
      ) is low mass.

FragmentationPathway Precursor [M+H]+ m/z 343 Radical [M+H - CH3]+• m/z 328 (Radical Cation) Precursor->Radical - •CH3 (15 Da) RDA_Split RDA Cleavage (C-Ring) Precursor->RDA_Split High CE CO_Loss [M+H - CH3 - CO]+ m/z 300 Radical->CO_Loss - CO (28 Da) Frag_A 1,3A+ Ion (Contains Ring A) High Mass Diagnostic RDA_Split->Frag_A Frag_B 1,3B+ Ion (Contains Ring B) Low Mass (Phenyl) RDA_Split->Frag_B

Figure 2: Mechanistic fragmentation map. The radical loss (m/z 328) confirms PMF class, while RDA fragments confirm the specific substitution pattern.

Comparative Analysis: The Isomer Challenge

The primary challenge in drug development and natural product chemistry is distinguishing 3,5,6,7-tetramethoxyflavone from its isomer 5,7,3',4'-tetramethoxyflavone (Luteolin tetramethyl ether) . Both have MW 342, but their biological activities differ significantly.

Structural Logic
  • 3,5,6,7-Isomer (Target): Mass is concentrated on the A-ring. B-ring is "light" (Phenyl).

  • 5,7,3',4'-Isomer (Comparator): Mass is distributed. A-ring has 2 methoxy groups; B-ring has 2 methoxy groups.

Spectral Fingerprint Comparison

The table below outlines the critical


 differences observed in MS/MS spectra.
Feature3,5,6,7-Tetramethoxyflavone (Target)5,7,3',4'-Tetramethoxyflavone (Comparator)Interpretation

343343Indistinguishable at MS1 level.
Base Peak (Low CE) 328 (

)
328 (

)
Both show characteristic PMF radical loss.
RDA

High Mass (

~196/181 range)
Lower Mass (

~153 range)
Target has 3 methoxy groups on A-ring; Comparator has only 2.
RDA

Low Mass (

~118/103 range)
High Mass (

~165/150 range)
Target B-ring is unsubstituted; Comparator B-ring is dimethoxylated.
C3-Methoxy Loss Prominent (Loss of 15/31 Da specific to C3)Absent (No C3 methoxy)Critical Differentiator: 3-OMe groups are more labile.
Key Identification Rule

The "B-Ring Rule": If the MS/MS spectrum shows high-abundance fragments in the


 160-170 range (indicative of a dimethoxy B-ring), the molecule is NOT  3,5,6,7-tetramethoxyflavone. The target molecule should exhibit a "clean" low-mass region corresponding to the unsubstituted phenyl ring.

References

  • Xing, J., et al. (2017). "Fragmentation pathway comparison of 5,6,7,4'-tetrahydroxy-flavone and 5,6,7,4'-tetramethoxy-flavone by high resolution electrospray ionization tandem mass spectroscopy." Journal of Chinese Mass Spectrometry Society.

  • Justesen, U. (2000). "Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry. (Authoritative review on RDA mechanisms).

  • Li, S., et al. (2017). "Rapid Discrimination of Citrus reticulata 'Chachi' by Electrospray Ionization–Ion Mobility–High-Resolution Mass Spectrometry." Molecules.

  • Demarque, D.P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[3] Natural Product Reports.

Sources

Comparative

A Researcher's Guide to Certified Reference Standards for 3,5,6,7-Tetramethoxyflavone Purity

A Senior Application Scientist's Perspective on Ensuring Analytical Accuracy For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the quality of the reference m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Accuracy

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the quality of the reference materials used. In the study of 3,5,6,7-Tetramethoxyflavone, a flavonoid with potential biological activities, the use of a well-characterized certified reference standard (CRS) is paramount for accurate quantification and identification. This guide provides a comprehensive framework for evaluating and comparing reference standards for this compound, with a focus on the experimental methodologies for purity determination.

The Critical Role of Certified Reference Standards

A Certified Reference Standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry.[1] Its purpose is to ensure the accuracy and traceability of measurement results.[2] In the context of drug development, regulatory bodies like the FDA and EMA have stringent guidelines, such as ICH Q7, that underscore the importance of using qualified reference standards to ensure the quality and purity of active pharmaceutical ingredients (APIs).[1][3][4][5] The key attributes of a reliable CRS include:

  • Purity: The degree to which a substance is free from extraneous matter.

  • Homogeneity: Uniformity of the property value throughout the batch of the reference material.[2]

  • Stability: The ability of the reference material to maintain its specified properties over time under defined storage conditions.[2]

  • Uncertainty: A parameter associated with the certified value that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[2]

Producers of CRSs should ideally adhere to the principles outlined in ISO Guide 34, which sets the general requirements for the competence of reference material producers.[6][7]

Comparative Framework for 3,5,6,7-Tetramethoxyflavone Reference Standards

While a direct side-by-side comparison of commercially available CRSs for 3,5,6,7-Tetramethoxyflavone is challenging due to the limited availability of products explicitly marketed as such, researchers can apply a systematic approach to evaluate potential reference materials. The following table outlines the key parameters to consider when comparing different sources of 3,5,6,7-Tetramethoxyflavone.

FeatureIdeal CharacteristicSupplier ASupplier BSupplier C
Purity Statement Clearly defined with uncertainty (e.g., 99.8% ± 0.1%)
Method of Purity Determination Multiple orthogonal methods (e.g., HPLC, qNMR, Mass Spectrometry)
Certificate of Analysis (CoA) Comprehensive, detailing methods, results, and uncertainty
Traceability Stated traceability to a national or international standard
Homogeneity Data Provided to demonstrate batch consistency
Stability Data Available to support the assigned shelf-life
ISO 17034 Accreditation Producer is accredited for reference material production

Experimental Protocols for Purity Determination

The following are detailed, step-by-step methodologies for the two primary analytical techniques used to assess the purity of flavonoid reference standards: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds like flavonoids.[8] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (accurately weighed CRS) prep_sample Prepare Sample Solution (accurately weighed test material) injection Inject Standard and Sample Solutions prep_std->injection prep_sample->injection hplc_system HPLC System with UV/DAD Detector c18_column C18 Reversed-Phase Column mobile_phase Mobile Phase Gradient (e.g., Acetonitrile/Water with Formic Acid) chromatogram Acquire Chromatograms injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity by Area Percent Method peak_integration->purity_calc

Caption: Workflow for HPLC Purity Determination of 3,5,6,7-Tetramethoxyflavone.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) is suitable.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient could be starting with 95% A, decreasing to 5% A over 30 minutes, holding for 5 minutes, and then returning to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the flavonoid has maximum absorbance, likely around 350 nm for tetramethoxyflavones.[9]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3,5,6,7-Tetramethoxyflavone reference material.

    • Dissolve in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask to create a stock solution of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to a concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • Inject the prepared solution into the HPLC system.

    • Identify the main peak corresponding to 3,5,6,7-Tetramethoxyflavone.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10][11] Instead, a certified internal standard of a different, stable, and high-purity compound is used.[12][13]

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Accurately weigh sample (3,5,6,7-Tetramethoxyflavone) weigh_is Accurately weigh internal standard (e.g., Maleic Anhydride) weigh_sample->weigh_is dissolve Dissolve both in deuterated solvent (e.g., DMSO-d6) weigh_is->dissolve acquire_spectrum Acquire 1H NMR spectrum with quantitative parameters (long relaxation delay) dissolve->acquire_spectrum nmr_spectrometer High-field NMR Spectrometer nmr_spectrometer->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate_signals Integrate signals of analyte and internal standard process_spectrum->integrate_signals calculate_purity Calculate purity using the qNMR equation integrate_signals->calculate_purity

Caption: Workflow for qNMR Purity Determination of 3,5,6,7-Tetramethoxyflavone.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Materials:

    • Sample: 3,5,6,7-Tetramethoxyflavone.

    • Internal Standard (IS): A certified reference material with high purity, stability, and non-overlapping signals with the analyte (e.g., maleic anhydride, dimethyl sulfone).[12]

    • Deuterated Solvent: A solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6, Chloroform-d).[12]

  • Sample Preparation:

    • Accurately weigh about 10 mg of 3,5,6,7-Tetramethoxyflavone into an NMR tube.[14]

    • Accurately weigh about 5 mg of the internal standard into the same NMR tube.[14]

    • Add a known volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a 1D ¹H NMR spectrum using quantitative parameters. This is crucial and involves:

      • A long relaxation delay (D1), typically 5 times the longest T1 of the signals of interest, to ensure complete relaxation of all protons.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with careful phasing and baseline correction.

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • Integrate the selected signals.

    • Calculate the purity using the following equation:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_is = Purity of the internal standard

Conclusion

Ensuring the purity of reference standards for 3,5,6,7-Tetramethoxyflavone is not merely a matter of good practice; it is a fundamental requirement for producing reliable and reproducible scientific data. While the direct commercial availability of certified reference standards for this specific flavone may be limited, researchers can and should apply rigorous analytical principles to qualify their reference materials. By employing orthogonal methods like HPLC and qNMR, and by critically evaluating the documentation provided by suppliers against the benchmarks of international standards, the scientific community can build a solid foundation of data integrity for the continued investigation of 3,5,6,7-Tetramethoxyflavone and its potential applications.

References

  • PubChem. (n.d.). 3,5,6,7-Tetramethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Dos Santos, D. C., et al. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Chemistry. Retrieved from [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • iTeh Standards. (n.d.). ISO-Guide-34-2000.pdf. Retrieved from [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (2015). ISO GUIDE 34: 2009 WORKING DOCUMENT. Retrieved from [Link]

  • Jo, E., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2021). Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Hydroxy-5,6,7,4'-tetramethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Retrieved from [Link]

  • PubChem. (n.d.). 3,5,7,4'-Tetramethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • News-Medical.Net. (2022). ISO Guide 34. Retrieved from [Link]

  • Qualio. (2022). The complete guide to the ICH Q7 guidelines. Retrieved from [Link]

  • Al-Kasasbeh, M., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Molecules. Retrieved from [Link]

  • The International Accreditation Service. (2021). Reference Material (RM). Retrieved from [Link]

  • Al-Rimawi, F. (2017). a validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021). Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by H-qNMR. Retrieved from [Link]

  • Ganan, S. P., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Proclinical. (2023). Understanding the International Council for Harmonisation (ICH) Q7 Guideline. Retrieved from [Link]

  • ECA Academy. (2015). Actual Interpretation of the GMP Requirements for Active Pharmaceutical Ingredients: APIC revises the "How to do" Document on ICH Q7. Retrieved from [Link]

Sources

Validation

Structural Validation of 3,5,6,7-Tetramethoxyflavone: A Comparative Guide to SC-XRD vs. NMR

Topic: Validating 3,5,6,7-Tetramethoxyflavone Structure via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The precise str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating 3,5,6,7-Tetramethoxyflavone Structure via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The precise structural elucidation of polymethoxyflavones (PMFs) like 3,5,6,7-Tetramethoxyflavone (TMF) is a critical bottleneck in natural product chemistry and drug discovery. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for initial characterization, it frequently fails to resolve the "methoxy crowding" effect inherent to A-ring substituted flavones.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) not merely as a complementary technique, but as the definitive validation standard for 3,5,6,7-TMF. We analyze the limitations of solution-state NMR in distinguishing regioisomers and detail a robust crystallographic protocol to determine absolute configuration, methoxy group orientation, and crystal packing forces.

The Challenge: The "Methoxy Crowding" Ambiguity

In 3,5,6,7-TMF, the A-ring is densely substituted. This creates a specific analytical blind spot:

  • Signal Overlap: The protons of methoxy groups at positions 5, 6, and 7 often resonate within a narrow window (3.70 – 4.10 ppm), making integration and assignment via 1D

    
    H-NMR prone to error.
    
  • NOE Limitations: Nuclear Overhauser Effect (NOE) correlations, typically used to map spatial proximity, are often weak or ambiguous between adjacent methoxy groups (e.g., 5-OMe

    
     6-OMe) due to free rotation.
    
  • Isomer Confusion: Distinguishing 3,5,6,7-TMF from its isomer 5,6,7,8-tetramethoxyflavone (Tangeretin derivative) or 3',4',5,7-tetramethoxyflavone is difficult without unambiguous HMBC correlations, which are often missing for quaternary carbons in the crowded A-ring.

Comparative Analysis: NMR vs. SC-XRD

The following table objectively compares the performance of standard NMR techniques against SC-XRD for this specific compound class.

Table 1: Performance Matrix for 3,5,6,7-TMF Characterization
FeatureSolution State NMR (

H,

C, HMBC)
Single Crystal X-Ray Diffraction (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentAbsolute 3D Atomic Position
Regioisomer Resolution Medium: Requires complex 2D interpretation; prone to ambiguity in A-ring.High: Unambiguously locates O-Me groups at positions 3, 5, 6, 7.
Stereochemistry Inferred: Via coupling constants (not applicable to planar flavones).Direct: Determines torsion angles (e.g., C2-C1'-C2'-C6') and planarity.
Sample Requirement ~5-10 mg (Destructive if not recovered)< 0.5 mg (Single high-quality crystal required)
Time to Result Fast (Hours)Slow (Days/Weeks for crystal growth)
Critical Limitation Cannot easily distinguish static vs. dynamic disorder of methoxy groups.Requires a single, defect-free crystal (the "bottleneck").
Validation Status Screening Tool Gold Standard

Experimental Protocol: The Validation Workflow

This section details the self-validating protocol for transitioning from an ambiguous powder to a solved structure.

Phase 1: Crystallization Strategy (The Critical Step)

PMFs are lipophilic and planar, often stacking efficiently. However, the methoxy groups add steric bulk that can hinder lattice formation.

  • Method A: Slow Evaporation (Primary)

    • Dissolve 5 mg of pure 3,5,6,7-TMF in 1.5 mL of Acetone (HPLC grade).

    • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and poke 3-5 small holes.

    • Store in a vibration-free dark environment at 4°C. Acetone allows for slower evaporation than DCM, promoting ordered stacking.

  • Method B: Vapor Diffusion (Secondary)

    • Dissolve 3 mg of TMF in 0.5 mL Tetrahydrofuran (THF) in a small inner vial.

    • Place inside a larger jar containing 3 mL of n-Pentane (anti-solvent).

    • Seal tightly.[1] Pentane vapor will diffuse into the THF, slowly lowering solubility and forcing nucleation.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å). Note: Mo source is preferred over Cu to minimize absorption by the oxygen-rich crystal.
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This freezes the rotation of the methoxy groups, reducing thermal disorder parameters.

  • Refinement Target:

    • R1 Value: Aim for < 4.0% for publication quality.

    • Disorder: Check the 3-OMe and 5-OMe groups. These often show rotational disorder. Modeled using split positions if electron density is elongated.

Phase 3: Structural Checkpoints (Self-Validation)

To confirm the structure is 3,5,6,7-TMF and not an isomer, verify:

  • C3 Position: Electron density must show a methoxy group attached to the C-ring (pyranone), not a proton.

  • C5 vs C8: Confirm electron density at C5 (adjacent to carbonyl C4) and absence at C8.

  • Torsion Angle: Measure the torsion angle between the phenyl ring (Ring B) and the chromone core. In 3-methoxyflavones, this is typically non-planar (20-40° twist) due to steric clash between the 3-OMe and the 2'-H or 6'-H of the phenyl ring.

Visualization: The Ambiguity Resolution Workflow

The following diagram illustrates the logical pathway from extraction to validated structure, highlighting where SC-XRD resolves the specific ambiguities left by NMR.

TMF_Validation Crude Crude Extract (Citrus/Medicinal Plant) Purification HPLC Purification (C18 Column) Crude->Purification Isolate Isolated Powder (>98% Purity) Purification->Isolate NMR 1H/13C NMR Analysis (Ambiguous) Isolate->NMR Crystallization Crystallization (Acetone/Pentane Diffusion) Isolate->Crystallization Validation Path Ambiguity PROBLEM: Methoxy Crowding Cannot distinguish 5,6,7 vs 5,7,8 Cannot confirm C3-OMe orientation NMR->Ambiguity Signal Overlap (3.8-4.1 ppm) Validation VALIDATED STRUCTURE 3,5,6,7-Tetramethoxyflavone (Absolute Configuration) Ambiguity->Validation Resolved by XRD Diffraction SC-XRD Data Collection (Mo-Kα, 100K) Crystallization->Diffraction Single Crystal Refinement Structure Refinement (SHELXL) Diffraction->Refinement Diffraction Pattern Refinement->Validation R1 < 4%

Caption: Workflow demonstrating the necessity of SC-XRD in resolving the structural ambiguity of A-ring substituted polymethoxyflavones.

References

  • PubChem. (2025). 3,5,6,7-Tetramethoxyflavone (CID 471721).[2] National Center for Biotechnology Information. [Link]

  • Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. [Link]

  • Department of Chemistry, University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • MDPI Molecules. (2024). Bioguided Identification of Polymethoxyflavones as Novel Vascular CaV1.2 Channel Blockers. (Context on PMF isolation and NMR challenges). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (General Reference). Search for Polymethoxyflavone Structures. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5,6,7-Tetramethoxyflavone

Operational Safety Guide: Handling 3,5,6,7-Tetramethoxyflavone Part 1: Executive Safety Summary & Risk Assessment As researchers, we often treat flavonoids as benign "dietary" compounds.[1] However, 3,5,6,7-Tetramethoxyf...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3,5,6,7-Tetramethoxyflavone

Part 1: Executive Safety Summary & Risk Assessment

As researchers, we often treat flavonoids as benign "dietary" compounds.[1] However, 3,5,6,7-Tetramethoxyflavone represents a specific class of lipophilic polymethoxyflavones (PMFs) that requires a "Defensive Handling" strategy.[2] Unlike hydrophilic glycosides (e.g., rutin), the full methylation of the hydroxyl groups in this compound significantly increases its membrane permeability and metabolic stability [1].

The Hidden Hazard: Biological Interaction While the standard GHS classification identifies this compound as an Irritant (Category 2) , the operational risk extends to its biological mechanism. PMFs are potent inhibitors of Cytochrome P450 enzymes (specifically CYP1A2, CYP3A4, and CYP2C9) [2][3].

  • Operational Implication: If a researcher handling this compound is taking prescription medication metabolized by these enzymes, significant systemic absorption through the skin (facilitated by solvents like DMSO) could alter their own drug metabolism.

GHS Classification (Baseline):

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[2][1][3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities or preparing stock solutions.

PPE CategorySpecificationTechnical Justification
Hand Protection Double-Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Long-cuff)PMFs are highly lipophilic.[2][1] When dissolved in DMSO (the standard solvent), the solution acts as a transdermal carrier, bypassing the skin barrier. Double gloving provides a "breakthrough buffer" [4].[1]
Respiratory N95 / P2 Respirator (Minimum)Fume Hood (Recommended)As a dry powder, electrostatic forces often cause PMFs to aerosolize during weighing. Inhalation risks respiratory sensitization.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for solubilization steps.[1] An accidental splash of DMSO-solvated flavone can cause rapid corneal absorption.[2][1]
Body Protection Lab Coat (Cotton/Poly blend) Closed-toe shoesStandard barrier protection against particulate drift.[2][1]

Part 3: Operational Workflow & Decision Logic

The following diagram outlines the critical decision points for handling this compound safely, emphasizing the transition from solid state to solution state.

G Start Start: Handling 3,5,6,7-Tetramethoxyflavone RiskAssess Risk Assessment: Check Solvent Compatibility Start->RiskAssess StateCheck Material State? RiskAssess->StateCheck SolidState Solid / Powder Handling StateCheck->SolidState Dry Powder LiquidState Solution (DMSO/Ethanol) StateCheck->LiquidState Solvated ControlsSolid Controls: Static Gun + Balance Shield Respiratory Protection (N95) SolidState->ControlsSolid ControlsLiquid Controls: Double Nitrile Gloves Fume Hood Required LiquidState->ControlsLiquid Action Execute Experiment ControlsSolid->Action ControlsLiquid->Action Disposal Disposal: Segregated Organic Waste Action->Disposal

Caption: Operational workflow distinguishing control measures between dry powder handling (inhalation risk) and solvated handling (transdermal risk).

Part 4: Step-by-Step Handling Protocols

Protocol A: Precision Weighing (Dry Powder)

Context: 3,5,6,7-Tetramethoxyflavone is often fluffy and electrostatically active.[2]

  • Preparation: Place the analytical balance inside a localized exhaust enclosure or fume hood.[1]

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.[1] This prevents "particle jump" which causes contamination and inhalation risk.[1]

  • Transfer: Do not pour from the source vial. Use a micro-spatula to transfer small amounts.[1]

  • Decontamination: Immediately wipe the balance area with a 70% Ethanol dampened wipe.[1] Do not use dry paper towels, as this generates more static.[1]

Protocol B: Solubilization (The Critical Risk Point)

Context: Most biological assays require dissolution in DMSO.[1] This creates a penetrating solution.

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (up to 20-50 mM).[2][1] Ethanol is a secondary choice but has lower solubility limits.[1]

  • The "Cold Addition" Technique:

    • Add DMSO slowly to the vial containing the powder.[1]

    • Why? Although not violently exothermic, immediate vortexing can create aerosols.[1] Cap the vial tightly before vortexing.

  • Labeling: Mark the vial clearly with "Bioactive / DMSO" . This signals to other lab members that the liquid inside permeates gloves faster than water.[1]

Part 5: Disposal & Emergency Response

Waste Management:

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Hazardous Solid Waste (Biohazard bags are generally unnecessary unless the compound was used on viral/bacterial cultures).

  • Liquid Waste:

    • Non-Halogenated Organic Waste: If dissolved in Ethanol or DMSO.[1]

    • Do not pour down the drain. PMFs are stable and can accumulate in aquatic environments, potentially affecting aquatic life metabolism [5].[1]

Emergency Procedures:

  • Skin Contact (Solvated): Immediately remove contaminated gloves.[1] Wash skin with mild soap and copious water for 15 minutes.[1] Do not use ethanol to wash skin, as it may further increase absorption.[1]

  • Eye Contact: Flush with eyewash station for 15 minutes.[1] Seek medical attention, bringing the SDS.[1]

References

  • PubChem. (2025).[1][5] 3,5,6,7-Tetramethoxyflavone Compound Summary (CID 471721).[2][5] National Library of Medicine.[1] [Link]2][1]

  • Walle, T. (2007).[1] Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology.[1] [Link]2][1]

  • Kimura, Y., et al. (2019).[1] Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes.[1] MDPI - Metabolites.[2][1] [Link]2][1]

  • Zippel, R., et al. (2018).[1] Permeation of chemicals through glove materials.[1][6] GMS Hygiene and Infection Control.[1] [Link]2][1]

  • Thermo Fisher Scientific. (2024).[1][3] Safety Data Sheet: Polymethoxyflavones.[1]]">https://www.thermofisher.com[1]

Sources

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